Ethyl 3-ethylmorpholine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-ethylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBDKXOBRNCNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of Ethyl 3-ethylmorpholine-3-carboxylate"
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-ethylmorpholine-3-carboxylate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a valuable α,α-disubstituted amino acid ester derivative. As direct synthesis routes are not prominently documented in publicly accessible literature, this whitepaper outlines a robust, multi-step synthetic strategy starting from readily available precursors. We will first detail the synthesis of the key intermediate, Ethyl morpholine-3-carboxylate, followed by a guided protocol for the critical α-ethylation step. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed characterization protocols, and a framework for troubleshooting. The synthesis of α,α-disubstituted α-amino acids is a challenging yet crucial area in organic synthesis and drug discovery due to their ability to modify peptide conformations and serve as precursors to bioactive compounds.[1]
Strategic Overview: Retrosynthetic Analysis
The target molecule, this compound, presents a significant synthetic challenge due to the sterically hindered quaternary carbon at the α-position to both the ester and the morpholine nitrogen. A logical retrosynthetic approach involves disconnecting the α-ethyl group, leading back to a simpler, monosubstituted precursor, Ethyl morpholine-3-carboxylate. This precursor can be synthesized from common starting materials like L-serine.
The overall synthetic strategy is therefore divided into two primary stages:
-
Stage 1: Synthesis of the key intermediate, Ethyl morpholine-3-carboxylate.
-
Stage 2: N-protection, α-ethylation, and deprotection to yield the final product.
This modular approach allows for optimization at each stage and facilitates the purification of intermediates.
Stage 1: Synthesis of the Key Intermediate, Ethyl morpholine-3-carboxylate
The synthesis of the morpholine-3-carboxylate core can be achieved through a multi-step process starting from L-serine, as inspired by methodologies for creating similar cyclic amino acid derivatives.[2]
Workflow for Intermediate Synthesis
Below is a visualization of the synthetic workflow for Stage 1.
Caption: Workflow for the synthesis of Ethyl morpholine-3-carboxylate.
Detailed Experimental Protocol: Stage 1
Step 1a: Synthesis of N-chloroacetyl-L-serine
-
Rationale: This step acylates the amino group of L-serine with a chloroacetyl group, which contains the necessary electrophilic carbon for the subsequent cyclization.
-
Procedure:
-
Suspend L-serine (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-chloroacetyl-L-serine, which can be used in the next step without extensive purification.
-
Step 1b: Synthesis of (S)-5-oxomorpholine-3-carboxylic acid
-
Rationale: An intramolecular Williamson ether synthesis. The hydroxyl group of the serine derivative, deprotonated by a base, acts as a nucleophile, displacing the chloride on the chloroacetyl moiety to form the morpholine ring.
-
Procedure:
-
Dissolve the crude N-chloroacetyl-L-serine in a solvent like toluene.
-
Add a base, such as sodium ethoxide (2.2 equivalents), portion-wise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
After cooling, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate to yield the cyclic lactam.
-
Step 1c: Reduction to (S)-morpholine-3-carboxylic acid
-
Rationale: The amide (lactam) carbonyl is reduced to a methylene group to form the morpholine ring. A reducing agent like sodium borohydride in the presence of a Lewis acid is effective for this transformation.[2]
-
Procedure:
-
Dissolve the (S)-5-oxomorpholine-3-carboxylic acid in methanol.
-
Cool the solution to -10 °C to 0 °C.
-
Add aluminum trichloride (1.2 equivalents) portion-wise, followed by the slow addition of sodium borohydride (3 equivalents).
-
Allow the reaction to proceed for 8-12 hours, gradually warming to room temperature.
-
Quench the reaction carefully with water and adjust the pH to be neutral.
-
The product can be isolated through crystallization or chromatography.
-
Step 1d: Esterification to Ethyl (S)-morpholine-3-carboxylate
-
Rationale: A standard Fischer esterification converts the carboxylic acid to the corresponding ethyl ester.
-
Procedure:
-
Dissolve the (S)-morpholine-3-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Heat the mixture to reflux for 6-8 hours. The formation of water is a byproduct.[3]
-
Cool the reaction mixture and neutralize the excess acid with a base like sodium bicarbonate solution.
-
Extract the ethyl ester into an organic solvent, dry, and purify by distillation or column chromatography.
-
Stage 2: Synthesis of this compound
This stage involves the crucial α-alkylation of the synthesized intermediate. To prevent competitive N-alkylation, the morpholine nitrogen must first be protected.
Workflow for Final Product Synthesis
Caption: Workflow for the α-ethylation of the morpholine ester intermediate.
Detailed Experimental Protocol: Stage 2
Step 2a: N-Protection
-
Rationale: The secondary amine of the morpholine is nucleophilic and would compete with the desired C-alkylation. A tert-butoxycarbonyl (Boc) group is an excellent choice for protection as it is stable to the basic conditions of alkylation and can be removed under acidic conditions.
-
Procedure:
-
Dissolve Ethyl morpholine-3-carboxylate (1 equivalent) in a solvent like tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
Upon completion, perform an aqueous work-up, extract the product, dry the organic layer, and concentrate. The N-Boc protected intermediate is typically pure enough for the next step.
-
Step 2b: α-Ethylation
-
Rationale: This is the key C-C bond-forming step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to deprotonate the α-carbon, forming a lithium enolate. This enolate then acts as a nucleophile, attacking an ethylating agent like ethyl iodide. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.
-
Procedure:
-
Prepare a solution of LDA (1.1 equivalents) in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of the N-Boc-Ethyl morpholine-3-carboxylate (1 equivalent) in dry THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution.
-
Maintain the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Step 2c: N-Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is efficiently achieved with a strong acid like trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the purified N-Boc-Ethyl 3-ethylmorpholine-3-carboxylate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer and concentrate to obtain the final product, this compound. Further purification can be done by distillation or chromatography if necessary.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals for two ethyl groups (triplets and quartets), diastereotopic protons of the morpholine ring (complex multiplets), and a singlet for the NH proton (if not exchanged with D₂O). |
| ¹³C NMR | Signals for the ester carbonyl carbon (~170-175 ppm), the quaternary α-carbon, carbons of the two ethyl groups, and the carbons of the morpholine ring. |
| FT-IR | Characteristic C=O stretch of the ester (~1730 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), and C-O-C stretch of the morpholine ether linkage (~1100 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion (for C₉H₁₇NO₃, expected m/z = 188.12). |
Standard Characterization Protocols
Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving ~5-10 mg of the final product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign chemical shifts based on known values for similar structures.
Protocol 4.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Place a small drop of the neat liquid sample on the ATR crystal of the FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the key functional group frequencies and compare them to the expected values.
Protocol 4.2.3: Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Confirm that the observed mass-to-charge ratio (m/z) matches the calculated exact mass of the target compound.
Safety and Handling
-
General Precautions: All synthetic steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Chloroacetyl chloride and Thionyl chloride: Highly corrosive and lachrymatory. Handle with extreme care.
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas.
-
LDA: Pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere.
-
Trifluoroacetic acid (TFA): Highly corrosive.
-
-
Storage: The final product should be stored in a tightly sealed container in a cool, dry place.[4]
Conclusion
This guide presents a detailed and logically structured synthetic pathway for this compound, a compound not readily synthesized via direct, documented methods. By breaking down the process into the synthesis of a key intermediate followed by a sterically demanding α-alkylation, we provide a robust and adaptable framework for researchers. The provided protocols, rationale, and characterization guidelines are designed to empower scientists in medicinal chemistry and drug development to access this and similar valuable molecular scaffolds. The morpholine heterocycle is a common motif in pharmaceuticals, and methods to create substituted derivatives are of high importance.[5][6]
References
-
Wolfe, J. P., & Stambuli, J. P. (2004). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl morpholine-3-carboxylate. PubChem Compound Database. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 166, 02002. [Link]
-
Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]
-
Sperry, J. B., & Wright, D. L. (2015). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl morpholine-3-carboxylate hydrochloride. PubChem Compound Database. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
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Min, L., et al. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
Wright, W. B., Jr., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. Journal of Organic Chemistry. [Link]
- Google Patents. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
ResearchGate. (n.d.). Reagents and Conditions: (a) ethyl chloroformate, N-methylmorpholine,... [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Bobbitt, K. L., et al. (2013). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules. [Link]
-
Li, J., et al. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]
- Google Patents. (1984).
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- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. US4481146A - Process for the preparation of an ethyl ester - Google Patents [patents.google.com]
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- 6. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-ethylmorpholine-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of Ethyl 3-ethylmorpholine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the current scarcity of direct experimental data for this specific molecule, this document synthesizes predicted properties from computational models with established, field-proven experimental methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's likely behavior and providing detailed protocols for its empirical validation. We will delve into its chemical identity, predicted physicochemical parameters, and the analytical techniques essential for its structural elucidation and purity assessment.
Introduction: The Significance of Morpholine Scaffolds in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates. Its non-planar, saturated heterocyclic structure can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable core. The introduction of substituents, such as the ethyl ester and ethyl group at the 3-position in this compound, allows for fine-tuning of these properties to optimize drug-like characteristics. A thorough understanding of the physicochemical properties of such derivatives is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential for formulation and delivery.
Chemical Identity and Structural Elucidation
Final confirmation of the chemical identity of this compound relies on a combination of spectroscopic techniques. The following sections outline the expected structural features and the analytical methods for their verification.
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Molecular Formula and Weight
The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for all quantitative analyses.
| Identifier | Value | Source |
| CAS Number | 1305287-88-0 | [1] |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
Predicted and Experimental Physicochemical Properties
In the absence of comprehensive experimental data, computational predictions provide valuable initial estimates of a compound's behavior. The following table summarizes key predicted physicochemical properties for this compound, alongside data for the related compound, Ethyl morpholine-3-carboxylate, for comparative purposes.
| Property | Predicted Value (this compound) | Predicted Value (Ethyl morpholine-3-carboxylate) | Significance in Drug Development |
| Appearance | Colorless to yellow liquid | - | Basic physical state observation. |
| Melting Point | N/A | - | Influences solubility and formulation (e.g., solid vs. liquid dosage forms). |
| Boiling Point | N/A | - | Important for purification by distillation and assessing volatility. |
| logP (Octanol/Water Partition Coefficient) | 0.3181 | -0.4621 | A measure of lipophilicity, which affects membrane permeability and solubility.[1][2] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | 47.56 Ų | Correlates with hydrogen bonding potential and permeability across biological membranes.[1][2] |
| Hydrogen Bond Donors | 1 | 1 | The secondary amine in the morpholine ring can act as a hydrogen bond donor.[1][2] |
| Hydrogen Bond Acceptors | 4 | 4 | The nitrogen and oxygen atoms in the morpholine ring, as well as the carbonyl and ether oxygens of the ester group, can act as hydrogen bond acceptors.[1][2] |
| Rotatable Bonds | 3 | 2 | Influences conformational flexibility and binding to target proteins.[1][2] |
Experimental Protocols for Physicochemical Property Determination
To move beyond computational predictions, empirical determination of physicochemical properties is essential. The following section details standard, robust protocols for key experimental measurements.
Workflow for Physicochemical Characterization
Sources
An In-depth Technical Guide to Ethyl 3-ethylmorpholine-3-carboxylate (CAS 1305287-88-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-ethylmorpholine-3-carboxylate is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its favorable physicochemical and metabolic properties. The introduction of an ethyl group and an ethyl carboxylate at the 3-position offers a unique three-dimensional structure that can be explored for targeted biological activity. This guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic routes, predicted spectroscopic characterization, and essential safety and handling protocols. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and established principles of organic chemistry to provide a robust and scientifically grounded resource for researchers.
Introduction
The morpholine ring is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents. Its inherent stability, hydrogen bond accepting capabilities, and favorable pharmacokinetic profile make it an attractive scaffold for the design of novel bioactive molecules. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation in drug development programs. The presence of a quaternary center at the 3-position introduces a specific spatial arrangement of the ethyl and ester functionalities, which could be pivotal for molecular recognition by biological targets.
This technical guide aims to consolidate the current understanding of this compound, providing a foundation for researchers to build upon. While experimental data for this specific molecule is scarce, this document will infer its properties and behavior based on the well-documented chemistry of analogous morpholine derivatives.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are confirmed, other physical constants are largely unavailable and are therefore estimated or designated as not available.
| Property | Value | Source |
| CAS Number | 1305287-88-0 | N/A |
| Molecular Formula | C₉H₁₇NO₃ | N/A |
| Molecular Weight | 187.24 g/mol | N/A |
| Appearance | Colorless to yellow liquid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in common organic solvents (predicted) | N/A |
| SMILES | CCC1(COCCN1)C(=O)OCC | N/A |
| InChIKey | RSBDKXOBRNCNMQ-UHFFFAOYSA-N | N/A |
Synthesis and Plausible Synthetic Pathways
While a specific synthetic protocol for this compound has not been published in peer-reviewed literature, its structure suggests a plausible synthetic route based on established methods for the synthesis of 3-substituted morpholines. A likely approach involves the cyclization of a suitably substituted amino alcohol.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol:
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.
Step 1: Synthesis of N-(2-hydroxyethyl)-2-aminobutanoic acid ethyl ester
-
To a solution of ethanolamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl 2-bromobutanoate (1.0 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted amino acid ester.
Step 2: Intramolecular Cyclization to form this compound
-
Dissolve the N-(2-hydroxyethyl)-2-aminobutanoic acid ethyl ester (1.0 eq) in a suitable high-boiling solvent like toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
-
1H NMR (400 MHz, CDCl3, δ in ppm):
-
~4.20 (q, 2H, J = 7.1 Hz): Methylene protons of the ethyl ester (-OCH2CH3).
-
~3.7-3.9 (m, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-OCH2-).
-
~2.8-3.0 (m, 2H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-NCH2-).
-
~2.5 (s, 1H): Amine proton of the morpholine ring (-NH-).
-
~1.8-2.0 (q, 2H, J = 7.4 Hz): Methylene protons of the C3-ethyl group (-CH2CH3).
-
~1.25 (t, 3H, J = 7.1 Hz): Methyl protons of the ethyl ester (-OCH2CH3).
-
~0.90 (t, 3H, J = 7.4 Hz): Methyl protons of the C3-ethyl group (-CH2CH3).
-
13C NMR Spectroscopy
-
13C NMR (100 MHz, CDCl3, δ in ppm):
-
~175.0: Carbonyl carbon of the ester (C=O).
-
~67.0: Methylene carbons of the morpholine ring adjacent to the oxygen (-OCH2-).
-
~61.0: Methylene carbon of the ethyl ester (-OCH2CH3).
-
~60.0: Quaternary carbon at the 3-position of the morpholine ring.
-
~45.0: Methylene carbon of the morpholine ring adjacent to the nitrogen (-NCH2-).
-
~30.0: Methylene carbon of the C3-ethyl group (-CH2CH3).
-
~14.0: Methyl carbon of the ethyl ester (-OCH2CH3).
-
~8.0: Methyl carbon of the C3-ethyl group (-CH2CH3).
-
Infrared (IR) Spectroscopy
-
IR (neat, cm-1):
-
~3300 (br): N-H stretching of the secondary amine.
-
~2970, 2860: C-H stretching of the alkyl groups.
-
~1730 (s): C=O stretching of the ester.
-
~1240 (s): C-O stretching of the ester.
-
~1120 (s): C-O-C stretching of the morpholine ether linkage.
-
Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (% relative intensity):
-
187 [M]+: Molecular ion peak.
-
158 [M - C2H5]+: Loss of the ethyl group from the 3-position.
-
114 [M - COOC2H5]+: Loss of the ethyl carboxylate group.
-
86: Fragment corresponding to the morpholine ring cleavage.
-
Potential Applications in Drug Development
Substituted morpholines are integral to many therapeutic agents.[6] The unique substitution pattern of this compound makes it a valuable building block for creating novel chemical entities. The introduction of an alkyl group at the 3-position of the morpholine ring has been shown to enhance anticancer activity in some contexts.[7] This compound could serve as a scaffold for the development of:
-
Novel Kinase Inhibitors: The morpholine moiety is a key component of several kinase inhibitors.
-
Anticancer Agents: As mentioned, substitutions at the C3 position can be beneficial for anticancer activity.[7]
-
CNS-active Agents: The physicochemical properties of the morpholine ring often lead to good blood-brain barrier penetration.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity and with consideration of the hazards associated with the parent morpholine structure. Morpholine itself is a corrosive and flammable liquid.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a certified respirator.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound represents a chemical entity with significant potential for the development of novel therapeutics. While a comprehensive experimental characterization is not yet publicly available, this guide provides a scientifically-grounded framework for its properties, synthesis, and handling based on the established chemistry of related morpholine derivatives. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this promising molecule.
References
- E3S Web of Conferences. (2024).
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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- PubMed Central. (2009). A New Strategy for the Synthesis of Substituted Morpholines.
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PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
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- Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv
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A Technical Guide to the Spectroscopic Characterization of Ethyl 3-ethylmorpholine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-ethylmorpholine-3-carboxylate (CAS No. 1305287-88-0), a substituted morpholine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive modeling and analysis of analogous structures to present a detailed characterization. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations, standardized protocols, and a foundational understanding of the spectroscopic properties of this compound.
Introduction and Molecular Structure
This compound is a tertiary amine and an ethyl ester with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol .[1][2] The core of the molecule is a morpholine ring, which is substituted at the 3-position with both an ethyl group and an ethyl carboxylate group. This quaternary carbon at the 3-position is a key structural feature that will be reflected in its spectroscopic data. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ester) | Protons on the methylene group of the ethyl ester are deshielded by the adjacent oxygen and carbonyl group. They are split into a quartet by the neighboring methyl group. |
| ~3.75 - 3.65 | Multiplet (m) | 2H | -O-CH₂ -CH₂-N- (Morpholine Ring) | These are the protons on the carbon adjacent to the ring oxygen, deshielding them. |
| ~2.80 - 2.60 | Multiplet (m) | 4H | -O-CH₂-CH₂ -N- & -N-CH₂ -C- (Morpholine Ring) | These protons are on the carbons adjacent to the nitrogen atom. |
| ~1.90 | Quartet (q) | 2H | -C-CH₂ -CH₃ (3-ethyl group) | The methylene protons of the 3-ethyl group are adjacent to a quaternary carbon and split by the methyl group. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ester) | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |
| ~0.90 | Triplet (t) | 3H | -C-CH₂-CH₃ (3-ethyl group) | The terminal methyl protons of the 3-ethyl group are split into a triplet by the adjacent methylene group. |
Note: There is an N-H proton on the morpholine ring. Its chemical shift can be highly variable and may appear as a broad singlet, or it might not be observed depending on the solvent and concentration.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~174.0 | C =O (Ester Carbonyl) | The carbonyl carbon of the ester group is highly deshielded. |
| ~68.0 | -O-C H₂- (Morpholine Ring) | The carbon atoms adjacent to the ring oxygen are deshielded. |
| ~61.0 | -O-C H₂-CH₃ (Ester) | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen. |
| ~58.0 | C -3 (Quaternary Carbon) | The quaternary carbon at the 3-position. |
| ~45.0 | -N-C H₂- (Morpholine Ring) | The carbon atoms adjacent to the nitrogen are less deshielded than those next to oxygen. |
| ~28.0 | -C-C H₂-CH₃ (3-ethyl group) | The methylene carbon of the 3-ethyl group. |
| ~14.0 | -O-CH₂-C H₃ (Ester) | The methyl carbon of the ethyl ester. |
| ~8.0 | -C-CH₂-C H₃ (3-ethyl group) | The methyl carbon of the 3-ethyl group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions from the ester group and the C-H and C-N/C-O bonds of the morpholine and ethyl groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| 3500 - 3300 | Medium, Broad | N-H Stretch | Secondary Amine | The N-H bond of the morpholine ring will give a characteristic absorption in this region. |
| 2980 - 2850 | Strong | C-H Stretch | Alkanes (CH₂, CH₃) | These absorptions arise from the stretching of the C-H bonds in the ethyl and morpholine groups. |
| ~1735 | Strong | C=O Stretch | Ester | This is a very characteristic and strong absorption for the carbonyl group of a saturated ester.[3] |
| 1250 - 1050 | Strong | C-O Stretch | Ester and Ether | A strong, broad absorption is expected in this region due to the C-O stretching of the ester and the C-O-C of the morpholine ring.[3][4] |
| ~1150 | Medium | C-N Stretch | Tertiary Amine | The C-N stretching vibration of the morpholine ring. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrum
For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation. Electrospray Ionization (ESI), a softer technique, would be expected to show a prominent protonated molecular ion.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 188.1281 | [M+H]⁺ | The protonated molecular ion. The exact mass will be crucial for confirming the molecular formula. |
| 142.0968 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group. |
| 114.0862 | [M+H - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
| 86.0964 | [Morpholine ring fragment]⁺ | Cleavage of the substituents at the 3-position, leading to a fragment of the morpholine ring. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for ESI+.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion and major fragment ions. Use the accurate mass measurement of the molecular ion to confirm the elemental composition.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predicted spectroscopic profile based on fundamental principles and data from analogous structures. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. For any definitive structural confirmation, the acquisition of experimental data and comparison with the predictions outlined in this guide are strongly recommended.
References
-
American Elements. This compound. [Link]
-
PubChem. Ethyl morpholine-3-carboxylate. [Link]
-
Chemistry LibreTexts. Identifying the Presence of Particular Groups. [Link]
-
Spectroscopy Online. IR Spectroscopy Tutorial: Esters. [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl 3-ethylmorpholine-3-carboxylate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-ethylmorpholine-3-carboxylate. Given the absence of extensive published solubility data for this specific molecule, this document synthesizes theoretical principles based on its molecular structure with a robust, field-proven experimental protocol for determining its thermodynamic solubility. We present a predicted solubility profile across a range of common organic solvents, discuss the underlying physicochemical principles, and provide researchers with a self-validating methodology to generate precise and reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications in synthesis, formulation, and quality control.
Introduction
This compound is a substituted morpholine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Morpholine and its derivatives are incorporated into numerous pharmaceuticals and agrochemicals, often to modulate properties such as aqueous solubility, permeability, and metabolic stability.[1][2] Understanding the solubility of a specific derivative like this compound in common organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes (such as crystallization), and the development of liquid formulations.
This guide addresses the practical need for reliable solubility data by first establishing a theoretical framework based on the molecule's structural features and then detailing a definitive experimental procedure for its measurement.
Physicochemical Properties and Structural Analysis
The solubility of a compound is fundamentally governed by its physicochemical properties and molecular structure. The key properties for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1305287-88-0 | American Elements[3] |
| Molecular Formula | C₉H₁₇NO₃ | American Elements[3] |
| Molecular Weight | 187.24 g/mol | American Elements[3] |
| Appearance | Colorless to yellow liquid | American Elements[3] |
| Calculated LogP | 0.4 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 47.6 Ų | PubChem[5] |
| Hydrogen Bond Donors | 1 (from the morpholine N-H) | PubChem[5] |
| Hydrogen Bond Acceptors | 4 (N, ether O, two ester O's) | PubChem[5] |
Structural Causality of Solubility:
The structure of this compound contains several functional groups that dictate its interaction with various solvents, based on the principle of "like dissolves like."[6][7]
-
Polar Groups: The molecule possesses a morpholine ring containing both an ether oxygen and a tertiary amine nitrogen, along with an ethyl ester group. These features, particularly the oxygen and nitrogen atoms, are hydrogen bond acceptors, imparting significant polarity to the molecule.
-
Non-polar Groups: The presence of two ethyl groups contributes non-polar, aliphatic character.
-
Overall Polarity: With a calculated LogP of 0.4 and a substantial TPSA, the molecule is classified as moderately polar. This suggests it will exhibit favorable solubility in a range of polar and moderately polar organic solvents. The parent compound, morpholine, is noted for its miscibility with water and common use as a polar solvent in its own right, reinforcing this expectation.[8][9]
Predicted Solubility Profile
While experimental data is paramount, a predicted solubility profile provides a valuable starting point for solvent selection. Based on the structural analysis, the following qualitative solubilities are anticipated.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Dominant Interactions |
| Polar Protic | Methanol, Ethanol | High / Miscible | Hydrogen bonding, dipole-dipole interactions. |
| Water | Moderate | Polar groups allow for H-bonding, but alkyl chains limit miscibility. | |
| Polar Aprotic | Acetone, Acetonitrile | High / Miscible | Strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | High / Miscible | Strong dipole-dipole interactions; excellent solvent for polar molecules. | |
| Ethyl Acetate | High / Miscible | "Like dissolves like"; similar ester functionality. | |
| Non-Polar | Hexane, Heptane | Low / Insoluble | Mismatch in polarity; weak van der Waals forces are insufficient. |
| Toluene | Moderate to Low | Some interaction via London dispersion forces with the alkyl/aromatic groups. | |
| Chlorinated | Dichloromethane, Chloroform | High | Strong dipole-dipole interactions. |
Experimental Protocol: Thermodynamic Solubility Determination
To generate definitive, high-quality data, the isothermal shake-flask method is the gold standard and is recommended.[10][11] This protocol is designed as a self-validating system to ensure equilibrium is reached and measurements are accurate.
Principle
An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Materials & Equipment
-
This compound (liquid, purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Analytical balance
-
Positive displacement pipette or calibrated microsyringe
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
-
Volumetric flasks and appropriate diluents for standard preparation
Step-by-Step Methodology
-
Preparation: Set the orbital shaker and centrifuge to the desired experimental temperature (e.g., 25 °C). Allow all solvents and the test compound to equilibrate to this temperature.
-
Sample Addition: To a series of labeled glass vials (in triplicate for each solvent), add a known volume of the solvent (e.g., 2.0 mL).
-
Solute Addition: Add an excess amount of this compound to each vial. For a liquid, this means adding enough solute so that a separate, undissolved phase is clearly visible after initial mixing. A starting point could be 200-300 µL.
-
Expert Insight: Adding a clear excess is crucial. If all the compound dissolves, the solution is not saturated, and the experiment for that solvent must be repeated with more solute.
-
-
Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate at a moderate speed (e.g., 150-200 rpm) for at least 24 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow coarse separation. Then, centrifuge the vials at high speed (e.g., >10,000 x g) for 20 minutes at the experimental temperature.
-
Trustworthiness: This step is critical to pellet any micro-droplets of undissolved solute, preventing them from being carried over into the sample for analysis, which would artificially inflate the measured solubility.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from the top layer using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial.
-
Expert Insight: Filtration is a final, mandatory step to remove any remaining particulate matter. The first few drops from the filter should be discarded to saturate the filter membrane and avoid analyte loss due to adsorption.
-
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated HPLC or GC method to determine the concentration.
-
Quantification: Calculate the solubility in mg/mL or mol/L by comparing the sample response to a calibration curve prepared from known standards of this compound.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct, published solubility data for this compound is scarce, a robust theoretical and practical framework can be established. Based on its molecular structure, the compound is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar aliphatic solvents. For drug discovery and development professionals requiring precise quantitative data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its determination. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for informed decision-making in chemical and pharmaceutical development processes.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
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American Elements. (n.d.). This compound. American Elements. Retrieved from [Link]
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PubChem. (n.d.). Ethyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]
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Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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S. S. Kadam et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]
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I. A. I. Ali et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
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NCBI. (n.d.). Morpholine - Some Organic Solvents.... Retrieved from [Link]
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PubChem. (n.d.). 3-Ethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
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"stability and storage conditions for Ethyl 3-ethylmorpholine-3-carboxylate"
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-ethylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical aspects of stability and storage for this compound. As a molecule of interest in pharmaceutical development and chemical synthesis, a thorough understanding of its stability profile is paramount for ensuring its quality, efficacy, and safety. This document is structured to provide not just procedural steps but the scientific rationale behind them, empowering researchers to design and execute robust stability studies.
Introduction to this compound
This compound (CAS No. 1305287-88-0) is a heterocyclic compound featuring a morpholine ring, an ethyl ester, and a quaternary carbon at the 3-position. Its unique structural features, including a tertiary amine, an ether linkage, and an ester functional group, present a multifaceted stability profile that warrants careful investigation. Understanding the molecule's susceptibility to degradation is a critical early-stage activity in any research or development program. This guide will delve into the theoretical underpinnings of its stability and provide practical, field-proven methodologies for its assessment.
Compound Profile:
| Property | Value | Source |
| CAS Number | 1305287-88-0 | |
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | Colorless to yellow liquid |
Recommended Storage Conditions
Proper storage is the first line of defense in maintaining the integrity of this compound. Based on supplier recommendations and the general nature of similar chemical entities, the following conditions are advised:
-
Temperature: 2-8°C. Refrigeration is recommended to slow down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and sealed in a dry environment. This is crucial to protect against hydrolysis and oxidation.
-
Light: While no specific photostability data is available, it is prudent to store the compound protected from light, as is standard practice for many complex organic molecules.
The rationale for these conditions is to mitigate the key environmental factors that can initiate or accelerate degradation: temperature, moisture, and light.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. A proactive understanding of these pathways is essential for designing effective stability-indicating analytical methods. Forced degradation studies are the primary tool for exploring these vulnerabilities.
Hydrolysis
The ethyl ester group is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a carboxylate salt.
Oxidation
The morpholine ring contains a tertiary amine and ether linkages, both of which can be susceptible to oxidation.
-
N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide.
-
Ether Oxidation: The ether linkages could potentially undergo oxidation to form hydroperoxides, which may further degrade.
Thermal Degradation
At elevated temperatures, the molecule may undergo complex degradation reactions. Thermogravimetric analysis (TGA) is a valuable technique for assessing thermal stability by measuring mass loss as a function of temperature.
Photodegradation
Although the molecule lacks strong chromophores in the visible region, UV radiation could potentially induce degradation. Photostability studies are necessary to determine this susceptibility.
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of studies should be conducted. These include forced degradation studies and long-term stability testing under various conditions.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Stress:
-
Acidic: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic: Mix the stock solution with 0.1 N NaOH at room temperature for a specified time.
-
Neutral: Mix the stock solution with water and heat at 60°C.
-
Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Stress: Mix the stock solution with 3% H₂O₂ at room temperature and protect from light.
-
Thermal Stress:
-
Solid State: Expose the solid compound to dry heat (e.g., 80°C).
-
Solution State: Heat the stock solution at 60°C.
-
-
Photolytic Stress: Expose the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a developed stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is highly recommended for separating and identifying the parent compound and its degradation products.
Stability-Indicating Analytical Method
A crucial component of stability testing is a validated analytical method that can resolve the active compound from its degradation products and any process impurities.
Key Characteristics of a Stability-Indicating Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Liquid chromatography is a powerful technique for the analysis of carboxylic acids and related compounds.
Summary and Recommendations
The stability of this compound is a critical quality attribute that must be well understood. This guide outlines a scientifically sound approach to characterizing its stability profile.
Key Takeaways:
-
Recommended Storage: Store at 2-8°C, sealed in a dry, inert atmosphere, and protected from light.
-
Likely Degradation: The molecule is potentially susceptible to hydrolysis of the ester group and oxidation of the morpholine ring.
-
Stability Assessment: A systematic approach using forced degradation studies is necessary to identify potential degradants and develop a validated stability-indicating analytical method.
-
Analytical Methodology: HPLC with UV and MS detection is a suitable technique for stability testing.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle.
References
-
American Elements. This compound. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
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A Technical Guide to the Potential Applications of Ethyl 3-ethylmorpholine-3-carboxylate in Medicinal Chemistry
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic and physicochemical properties upon bioactive molecules.[1][2] While typically functionalized at the nitrogen atom or less substituted ring carbons, geminal disubstitution offers a compelling strategy to introduce three-dimensional complexity and novel pharmacological profiles. This guide explores the untapped potential of Ethyl 3-ethylmorpholine-3-carboxylate, a unique 3,3-disubstituted morpholine derivative. We will dissect its core structural features, propose a robust synthetic pathway, and postulate its applications in key therapeutic areas such as Central Nervous System (CNS) disorders and oncology. Furthermore, this document provides detailed experimental workflows for its synthesis and biological evaluation, serving as a foundational resource for researchers in drug discovery and development.
The Morpholine Scaffold: A Privileged Element in Drug Design
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs, including the antibiotic Linezolid, the antiemetic Aprepitant, and the kinase inhibitor Gefitinib.[3] Its value stems from a unique combination of properties:
-
Improved Pharmacokinetics: The morpholine moiety often enhances aqueous solubility, metabolic stability, and oral bioavailability.[4][5] Its nitrogen atom has a reduced pKa compared to piperidine, which can be advantageous for tuning a compound's ionization state at physiological pH.[6]
-
Favorable Physicochemical Profile: It possesses a well-balanced lipophilic-hydrophilic character, which is particularly beneficial for designing drugs that need to cross the blood-brain barrier (BBB).[1][7]
-
Versatile Interaction Capabilities: The oxygen atom acts as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions, allowing it to effectively engage with biological targets.[1][7]
Morpholine can be incorporated into a molecule to serve three primary roles: as a key interacting element with a target, as a central scaffold to orient other functional groups, or as a modulator of pharmacokinetic/pharmacodynamic (PK/PD) properties.[6][8]
Structural Dissection of this compound
The title compound's potential is best understood by analyzing its three key structural components: the morpholine core, the C3-geminal diethyl substitution, and the C3-ethyl carboxylate group.
-
Morpholine Core: Provides the foundational benefits of solubility, metabolic stability, and a favorable polarity profile.
-
C3-Geminal Diethyl Substitution: This is the most defining feature. Geminal disubstitution at the C3 position introduces a fully saturated, sp³-rich stereocenter. This moves the molecule away from the "flatland" of many aromatic-heavy drug candidates, a design strategy correlated with higher clinical success rates.[4][9] This three-dimensional architecture can shield adjacent functional groups from metabolic enzymes and provide fixed vectors for probing deep, complex binding pockets in target proteins.
-
C3-Ethyl Carboxylate Group: This functional group offers several strategic advantages:
-
Interaction Point: The ester's carbonyl oxygen can act as a hydrogen bond acceptor.
-
Prodrug Potential: It can be readily hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the drug. This strategy is often used to improve the oral absorption of acidic drugs.[10]
-
Synthetic Handle: The ester is a versatile starting point for creating libraries of derivatives, such as amides, which can profoundly alter the compound's biological activity and properties.
-
Proposed Synthetic Strategy
While many methods exist for synthesizing the morpholine ring, accessing highly substituted patterns like the 3,3-disubstituted core requires a de novo approach rather than a simple building block strategy.[4] A plausible and efficient method would be a multicomponent reaction, which allows for the rapid assembly of molecular complexity.
Protocol 3.1: Multicomponent Synthesis of this compound
This protocol is adapted from methodologies developed for the synthesis of 3,3-disubstituted morpholines.[4]
Step 1: Ugi-type Reaction.
-
To a solution of 2-aminoethanol (1.0 eq) in methanol, add 2-ketobutyric acid (1.0 eq) and ethyl isocyanoacetate (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Concentrate the mixture in vacuo to yield the linear Ugi adduct intermediate.
Step 2: Intramolecular Cyclization.
-
Dissolve the crude Ugi adduct from Step 1 in a suitable solvent such as acetonitrile.
-
Add sodium hydride (NaH, 1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
Step 3: Purification and Characterization.
-
Purify the crude product via flash column chromatography on silica gel.
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Caption: Proposed two-step synthesis of the target compound.
Postulated Applications in Medicinal Chemistry
Based on its unique structural features, this compound and its derivatives are promising candidates for several therapeutic areas.
Central Nervous System (CNS) Disorders
The morpholine scaffold is renowned for its presence in CNS-active drugs due to its ability to impart properties conducive to crossing the BBB.[6][7][8]
-
Potential Targets: Enzymes implicated in neurodegenerative diseases, such as β-Secretase (BACE-1) in Alzheimer's disease, often have complex, sterically demanding active sites.[6] The rigid, three-dimensional presentation of functional groups from the 3,3-disubstituted core could enable potent and selective inhibition.
-
Design Strategy: The ester could be hydrolyzed to the acid, which could then form key interactions with catalytic residues (e.g., aspartic acids in BACE-1), while the ethyl group and morpholine ring fill hydrophobic pockets.[6]
Oncology
Many successful kinase inhibitors utilize a heterocyclic scaffold to interact with the hinge region of the ATP-binding pocket.
-
Potential Targets: The morpholine oxygen is a known hinge-binder (e.g., in PI3K inhibitors).[11] The 3,3-disubstitution provides novel vectors for substitution that could access deeper regions of the kinase active site, potentially leading to improved selectivity or the ability to target resistant mutants.
-
Design Strategy: The core scaffold could be functionalized at the morpholine nitrogen with various aryl or heteroaryl groups known to confer kinase inhibitory activity. The ester provides a point for modification to optimize solubility and cell permeability.
Caption: Structure-Activity Relationship (SAR) exploration points.
Proposed Experimental Validation Workflow
A systematic, milestone-driven approach is required to validate the potential of this scaffold.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Weight | 187.23 g/mol | Calculated |
| LogP | ~0.2 | Extrapolated from[12] |
| TPSA | 47.6 Ų | From[12][13] |
| H-Bond Donors | 1 | From[13] |
| H-Bond Acceptors | 4 | From[13] |
| Rotatable Bonds | 3 | Calculated |
Note: Values are for the parent this compound and are expected to be similar for the 3-ethyl analog.
Protocol 5.1: Tiered Biological Screening
Tier 1: Primary Screening
-
Synthesize the parent compound and a small library of N-substituted analogs.
-
Profile for key ADME properties: kinetic solubility, LogD, and metabolic stability in human liver microsomes.
-
Screen at a single high concentration (e.g., 10 µM) against a broad panel of targets relevant to the postulated applications (e.g., a diverse kinase panel, key CNS enzymes like BACE-1, and a panel of bacterial strains).
Tier 2: Hit Confirmation and Dose-Response
-
For any hits identified in Tier 1, re-synthesize and confirm their identity and purity.
-
Determine potency (IC₅₀ or EC₅₀) through 10-point dose-response curves.
-
Evaluate cytotoxicity in relevant cell lines (e.g., cancer cell lines for oncology hits, neuronal cells for CNS hits) to determine a preliminary therapeutic index.
Tier 3: Lead Optimization
-
Initiate a structure-activity relationship (SAR) study based on confirmed hits.
-
Systematically modify the N-substituent, the C3-ester (e.g., create amides), and the C3-alkyl group.
-
Continuously profile new compounds for potency, selectivity, and ADME properties to identify a lead candidate for in vivo studies.
Caption: A tiered workflow for experimental validation.
Conclusion and Future Outlook
This compound represents an intriguing, underexplored chemical scaffold. Its unique 3,3-disubstituted pattern provides a robust three-dimensional framework that is highly desirable in modern drug discovery for tackling challenging biological targets. By leveraging the known benefits of the morpholine ring and the strategic advantages of the gem-diethyl and ethyl carboxylate functionalities, this compound class holds significant promise for the development of novel therapeutics, particularly in CNS disorders and oncology. The synthetic and screening strategies outlined in this guide provide a clear path forward for researchers to unlock the full potential of this promising molecular architecture.
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The Strategic Derivatization of Ethyl 3-Ethylmorpholine-3-carboxylate: A Gateway to Novel Bioactive Morpholine Scaffolds
Foreword: The Enduring Significance of the Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle represents a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and clinically evaluated compounds.[1][2] Its inherent structural and physicochemical properties—namely, its capacity to enhance aqueous solubility, modulate pKa, and improve metabolic stability—render it a privileged scaffold in the design of novel therapeutics.[3] The morpholine ring is not merely a passive carrier of pharmacophoric elements; it actively participates in molecular interactions with biological targets, contributing to enhanced potency and selectivity.[4] This guide delves into the untapped potential of a specific, strategically substituted starting material, Ethyl 3-ethylmorpholine-3-carboxylate, as a versatile platform for the generation of diverse and novel morpholine derivatives with significant therapeutic promise.
I. Foundational Synthesis: Accessing the Keystone Building Block
The journey towards novel derivatives commences with the efficient synthesis of the central precursor, this compound. While various methods exist for the synthesis of the morpholine core, an intramolecular cyclization approach offers a robust and adaptable route to 3,3-disubstituted morpholines.[5][6] This strategy hinges on the formation of a key acyclic intermediate that is predisposed to ring closure.
A plausible and efficient synthetic pathway involves a multi-step sequence commencing with readily available starting materials. The conceptual workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl 2-ethyl-2-(2-hydroxyethyl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere, add diethyl ethylmalonate dropwise at 0 °C.
-
After stirring for 30 minutes, add 2-(tert-butyldimethylsilyloxy)ethyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the silyl-protected intermediate.
-
Dissolve the purified intermediate in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF) (1M in THF). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield Diethyl 2-ethyl-2-(2-hydroxyethyl)malonate.
Step 2: N-Protection and Cyclization
-
Dissolve the product from Step 1 in dichloromethane (DCM) and cool to 0 °C. Add triethylamine, followed by dropwise addition of p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature overnight. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
The crude N-tosylated intermediate is then dissolved in a suitable solvent such as THF or DMF.
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until cyclization is complete.
-
Carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography will yield the N-tosylated morpholine ester.
-
Deprotection of the tosyl group can be achieved under standard conditions (e.g., using magnesium in methanol) to afford the final product, this compound.
II. Derivatization Pathways: Unlocking a Library of Novel Compounds
The strategic placement of the ethyl and ester functionalities at the C3 position of the morpholine ring provides two primary handles for chemical modification: the ester group and the secondary amine of the morpholine nitrogen. This allows for a systematic and divergent synthesis of a library of novel derivatives.
Caption: Key derivatization pathways from the core scaffold.
A. Transformation of the Ester Functionality
The conversion of the ethyl ester to a diverse range of amides introduces new points of interaction for biological targets and modulates the physicochemical properties of the molecule.
Experimental Protocol: General Procedure for Amidation
-
To a solution of this compound in a suitable solvent (e.g., methanol or THF), add the desired primary or secondary amine (1.2 equivalents).
-
The reaction can be heated to reflux or stirred at room temperature depending on the reactivity of the amine. For less reactive amines, the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt) with the corresponding carboxylic acid (obtained from hydrolysis of the ester) is recommended.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired morpholine-3-carboxamide.
Reduction of the ester to the corresponding primary alcohol provides a new functional group for further derivatization, such as etherification or oxidation.
Experimental Protocol: Ester Reduction
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous THF at 0 °C.[8]
-
Add a solution of this compound in anhydrous THF dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Ethylmorpholin-3-yl)methanol.
B. Functionalization of the Morpholine Nitrogen
Introducing various alkyl or arylalkyl groups on the morpholine nitrogen can significantly impact the compound's basicity, lipophilicity, and steric profile, which are critical for receptor binding and pharmacokinetic properties.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.0 equivalents).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents) and stir the reaction at room temperature or elevated temperature (50-80 °C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-alkylated derivative.
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and can alter the electronic properties of the morpholine nitrogen.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound in a non-protic solvent like dichloromethane (DCM) or THF.
-
Add a base such as triethylamine or pyridine (1.5 equivalents).
-
Cool the solution to 0 °C and add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
III. Physicochemical Characterization of Novel Derivatives
The unambiguous structural elucidation of the newly synthesized morpholine derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for Morpholine Derivatives |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework. | Distinct signals for the morpholine ring protons, typically in the range of 2.5-4.0 ppm. The methylene protons adjacent to the oxygen appear more downfield. 13C NMR will show characteristic peaks for the morpholine carbons, with the carbons adjacent to the heteroatoms appearing at lower field.[9][10] |
| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern. | The molecular ion peak (M+) should be observed, confirming the molecular weight. Characteristic fragmentation patterns for the morpholine ring can aid in structural confirmation.[11][12][13] |
| FT-IR Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for C-O-C stretching of the morpholine ether linkage, N-H stretching (for the parent and N-alkylated derivatives), and C=O stretching for the ester, amide, or N-acyl groups. |
| Elemental Analysis | Determines the elemental composition of the compound. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values. |
IV. Preliminary Pharmacological Evaluation: Screening for Bioactivity
The diverse library of synthesized morpholine derivatives can be subjected to a battery of in vitro assays to identify potential therapeutic applications.
A. Anticancer Activity Screening
Many morpholine-containing compounds have demonstrated potent anticancer activity.[14][15][16]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized morpholine derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
B. Antimicrobial Activity Screening
The morpholine scaffold is also a key component of several antibacterial and antifungal agents.[2][17][18]
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare serial twofold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for antibacterial screening, Candida albicans for antifungal screening).[19][20]
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Conclusion and Future Perspectives
This compound serves as an exceptional starting point for the development of novel and diverse morpholine derivatives. The synthetic pathways outlined in this guide provide a robust framework for generating a library of compounds with a wide range of physicochemical properties and potential biological activities. The subsequent pharmacological screening of these derivatives holds the promise of identifying lead compounds for the development of new therapeutics in areas of significant unmet medical need, such as oncology and infectious diseases. The modular nature of the synthetic strategies allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation morpholine-based drugs.
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Methodological & Application
The Morpholine Scaffold in Modern Drug Discovery: Application Notes for Ethyl 3-ethylmorpholine-3-carboxylate
Introduction: The Privileged Status of the Morpholine Moiety
In the landscape of medicinal chemistry, the morpholine heterocycle has earned its status as a "privileged scaffold."[1][2] Its frequent appearance in a multitude of approved drugs and clinical candidates is a testament to its favorable impact on the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] The morpholine ring, with its unique combination of a weakly basic nitrogen and a hydrogen bond-accepting oxygen, can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters in drug design.[4][5][6] Furthermore, the conformational flexibility of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in three-dimensional space to optimize interactions with biological targets.[4][5] This guide focuses on a specific, functionalized morpholine building block, Ethyl 3-ethylmorpholine-3-carboxylate, and its potential as a starting point for the generation of diverse chemical libraries for drug discovery programs.
Physicochemical Properties of the Core Scaffold
While specific experimental data for this compound is not extensively available, we can infer its properties from related structures. The presence of the N-ethyl group and the C3-ethyl group will increase the lipophilicity compared to the unsubstituted ethyl morpholine-3-carboxylate. The tertiary amine will have a pKa typical for N-alkylated morpholines, rendering it partially protonated at physiological pH.
| Property | Estimated Value/Characteristic | Source/Analogy |
| Molecular Formula | C9H17NO3 | [7] |
| Molecular Weight | 187.24 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid (predicted) | Analogy with N-ethylmorpholine[1][2] |
| Solubility | Moderately soluble in water, soluble in organic solvents | Analogy with N-ethylmorpholine[1][2] |
| pKa (of tertiary amine) | ~7.0 - 8.0 | Analogy with N-ethylmorpholine[3] |
Proposed Synthesis of the this compound Scaffold
A direct, documented synthesis for this compound is not readily found in the literature. However, based on established synthetic methodologies for C-substituted and N-substituted morpholines, a plausible multi-step synthetic route is proposed below.[8][9][10] This pathway provides a logical and experimentally feasible approach for researchers to synthesize this scaffold.
Caption: Proposed synthetic pathway for this compound.
Core Synthetic Transformations: Protocols for Scaffold Derivatization
The true utility of this compound as a scaffold lies in the orthogonal reactivity of its two primary functional groups: the ethyl ester and the tertiary amine. The following protocols detail key transformations to generate a library of diverse derivatives.
Protocol 1: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
This protocol converts the ethyl ester to the corresponding carboxylic acid, which can then be used in subsequent amidation reactions or other carboxylate chemistries.
Workflow for Ester Hydrolysis
Caption: Workflow for the hydrolysis of the ethyl ester.
Experimental Details:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, v/v).
-
Saponification: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Amidation of the Ethyl Ester
Direct amidation of the ester with a primary or secondary amine provides access to a wide range of amide derivatives. This reaction can be catalyzed by a Lewis acid.
Workflow for Direct Amidation
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Application Note & Protocols: Strategic Derivatization of Ethyl 3-ethylmorpholine-3-carboxylate for the Generation of a Biologically-Oriented Chemical Library
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its ability to confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This application note provides a detailed guide for the strategic derivatization of Ethyl 3-ethylmorpholine-3-carboxylate, a readily accessible scaffold, to generate a diverse chemical library suitable for high-throughput biological screening. We present two primary diversification workflows targeting the molecule's key reactive handles: the ester moiety and the tertiary morpholine nitrogen. Detailed, step-by-step protocols for ester hydrolysis followed by parallel amide synthesis, and for N-alkylation to produce quaternary ammonium salts are provided. The rationale behind experimental choices, methods for library characterization, and a generalized protocol for subsequent biological screening are discussed to equip researchers in drug discovery and chemical biology with a comprehensive framework for hit identification.
The Morpholine Scaffold: A Privileged Element in Drug Design
The morpholine ring is a recurring motif in numerous FDA-approved drugs and clinical candidates.[3] Its prevalence is not coincidental but is rooted in a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[1] The inclusion of the morpholine moiety can:
-
Improve Physicochemical Properties: The oxygen atom acts as a hydrogen bond acceptor, and the overall structure often increases the aqueous solubility and metabolic stability of a parent compound.[1][4]
-
Enhance Pharmacokinetics: The weak basicity of the morpholine nitrogen (pKa typically around 8.5) can be advantageous for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including improving permeability across the blood-brain barrier.[4]
-
Provide a Versatile Synthetic Handle: The ring is a synthetically tractable building block that can be readily introduced or modified.[1]
-
Act as a Pharmacophore: In many cases, the morpholine ring is not merely a passive carrier but an integral part of the pharmacophore, making critical interactions with the biological target, such as kinases and G-protein coupled receptors.[1][2]
Given these advantages, the systematic exploration of chemical space around a morpholine-containing core, such as this compound, is a validated strategy for the discovery of novel therapeutic agents.[5]
The Starting Scaffold: this compound
The selected starting material provides two orthogonal points for chemical diversification, allowing for the rapid generation of a structurally diverse library from a common precursor.
| Property | Value | Reference |
| CAS Number | 1305287-88-0 | [6] |
| Molecular Formula | C₉H₁₇NO₃ | [6] |
| Molecular Weight | 187.24 g/mol | [6] |
| Structure | ||
| Key Reactive Sites | 1. Ethyl Ester: Susceptible to hydrolysis and amidation.2. Tertiary Amine: Can be alkylated to form a quaternary salt. |
Overall Derivatization Strategy
The following diagram outlines the two primary diversification pathways detailed in this guide.
Caption: High-level overview of the two derivatization workflows.
Workflow A: Ester Moiety Modification via Amide Coupling
This workflow is a robust, two-step process ideal for generating a large library of analogs. The ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse panel of primary and secondary amines.
Step A1: Protocol for Ester Hydrolysis
Rationale: Saponification (base-catalyzed hydrolysis) is an efficient method for converting esters to carboxylic acids.[7] Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is often preferred as it minimizes potential side reactions and is effective at room temperature.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O to a final concentration of 0.2 M.
-
Add LiOH·H₂O (2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 3-ethylmorpholine-3-carboxylic acid. The product is often a white solid or viscous oil and can typically be used in the next step without further purification.
Step A2: Protocol for Parallel Amide Library Synthesis
Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[8] Using modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and tolerates a wide range of functional groups with minimal racemization.[9] This protocol is adapted for a 96-well plate format for efficient library generation.
Materials:
-
3-ethylmorpholine-3-carboxylic acid (from Step A1)
-
A diverse library of primary and secondary amines (see Table 1 for examples)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
| Amine Type | Representative Examples |
| Primary Amines | Benzylamine, 2-phenylethylamine, cyclopropylamine, aniline |
| Secondary Amines | Morpholine, piperidine, N-methylbenzylamine |
| Functionalized | 4-(aminomethyl)pyridine, glycine methyl ester HCl |
Table 1: Example amines for library synthesis.
Caption: Step-wise workflow for the synthesis of the amide library.
Procedure (per well):
-
Prepare a stock solution of 3-ethylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF (e.g., 0.5 M).
-
Prepare stock solutions of the amine library (1.1 eq) in anhydrous DMF (e.g., 0.55 M).
-
Prepare a fresh stock solution of HATU (1.2 eq) in anhydrous DMF (e.g., 0.6 M).
-
To each well of the 96-well reaction block, add the carboxylic acid stock solution.
-
Add the respective amine stock solution to each well.
-
Add DIPEA (3.0 eq) to each well.
-
Initiate the reactions by adding the HATU stock solution to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Upon completion, the reactions can be quenched by adding water. The products are typically purified by preparative HPLC-MS.
Workflow B: Morpholine Nitrogen Modification
This workflow targets the tertiary nitrogen of the morpholine ring, creating permanently charged quaternary ammonium salts. This modification dramatically alters the polarity and solubility of the parent molecule and can introduce new biological interactions.
Protocol B1: N-Alkylation to Quaternary Ammonium Salts
Rationale: The nucleophilic morpholine nitrogen readily reacts with electrophilic alkyl halides in an Sₙ2 reaction to form quaternary ammonium salts.[10][11] The reaction is typically straightforward and high-yielding.
Materials:
-
This compound
-
A library of alkylating agents (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Acetonitrile (ACN) or Acetone
Procedure (per reaction):
-
Dissolve this compound (1.0 eq) in acetonitrile to a final concentration of 0.5 M.
-
Add the alkylating agent (1.2 eq) to the solution.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary. For highly reactive agents like methyl iodide, the reaction is often complete within a few hours at room temperature.
-
Monitor the reaction by LC-MS. The product often precipitates from the solution as it forms.
-
If precipitation occurs, collect the solid product by filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent in vacuo and purify the residue as needed, often by trituration with ether.
Library Characterization & Management
Characterization: For a library of this nature, high-throughput analysis is essential.
-
LC-MS: This is the primary tool to confirm the identity (correct molecular weight) and assess the purity of each library member.
-
NMR: For a representative subset of compounds (~5%) and any key "hits" identified during screening, full ¹H and ¹³C NMR spectroscopy should be performed to confirm the detailed structure.
Library Plating for Screening:
-
Accurately weigh each purified compound and create a stock solution of known concentration, typically 10 mM in 100% DMSO.
-
Using automated liquid handlers, transfer precise volumes of the stock solutions into 384-well polypropylene storage plates.
-
Create intermediate "screening plates" by diluting the 10 mM stocks to the final assay concentration (e.g., 10 µM) in the appropriate assay buffer.[12]
Protocol for High-Throughput Biological Screening (HTS)
The ultimate goal of the derivatization is to screen the library for biological activity. The HTS process is a multi-step endeavor to identify promising "hits".[13][14]
Caption: A generalized workflow for a high-throughput screening campaign.
Generalized HTS Workflow:
-
Assay Development & Validation: Before screening the library, a robust and miniaturized biochemical or cell-based assay must be developed.[13] The assay's quality is determined using statistical parameters like the Z'-factor, where a value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12][13]
-
Pilot Screen: A small, diverse subset of the library (~1,000-2,000 compounds) is screened to ensure the assay performs well under HTS conditions and to gauge the potential hit rate.[12]
-
Primary HTS: The entire library is screened at a single concentration (e.g., 10 µM) against the biological target.[14]
-
Hit Confirmation: Compounds that show activity above a predefined threshold are considered "primary hits." These compounds are re-sourced from the original DMSO stocks and re-tested in the same assay to eliminate false positives.[12]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 point titrations) to determine their potency (IC₅₀ or EC₅₀ values).
-
Data Analysis: The potency data is analyzed to establish a preliminary Structure-Activity Relationship (SAR), which helps in prioritizing hits and designing the next generation of compounds.[12]
Summary and Outlook
This application note details robust and efficient workflows for the derivatization of this compound. By targeting the ester and tertiary amine functionalities, a diverse library of amides and quaternary ammonium salts can be rapidly synthesized. These protocols are designed with library production in mind and are coupled with a framework for characterization and subsequent high-throughput biological screening. The strategic exploration of the chemical space around this privileged morpholine scaffold provides a powerful platform for the identification of novel, biologically active lead compounds for drug discovery programs.
References
-
Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]
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Thakur, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Treatment. [Link]
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. [Link]
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Thomas, C. J., & Maloney, D. J. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Current Protocols in Chemical Biology. [Link]
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Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
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Vitale, P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
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ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. [Link]
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Sahn, J. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2016). N-alkylation of morpholine with other alcohols. [Link]
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Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
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ResearchGate. (2024). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]
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Ayaz, M., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. [Link]
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Chruma, J. J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
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Valeur, E., & Bradley, M. (2008). Synthetic Chemistry: Formation of The Amide Bond. Wiley Encyclopedia of Chemical Biology. [Link]
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Frank, S. A., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Journal of Al-Nahrain University. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
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Encyclopedia of Chromatography. (2001). Acids: Derivatization for GC Analysis. [Link]
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PubChem. (n.d.). Ethyl morpholine-3-carboxylate. [Link]
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Coward, J. K., et al. (1998). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry. [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
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PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
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Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta. [Link]
-
Roces, M., et al. (2024). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules. [Link]
-
Li, J-T., et al. (2023). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]
-
Al-Majedy, Y. K., & Al-Amiery, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products. [Link]
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ResearchGate. (2012). Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine. [Link]
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"experimental procedure for N-alkylation of Ethyl 3-ethylmorpholine-3-carboxylate"
Application Note & Protocol Guide
Topic: Experimental Procedure for N-Alkylation of Ethyl 3-ethylmorpholine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
A Practical Guide to the N-Alkylation of this compound for Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1] The secondary amine present in scaffolds like this compound serves as a critical handle for chemical modification. N-alkylation of this moiety allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive overview and detailed protocols for two primary methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. The choice between these methods depends on the desired alkyl group, the availability of starting materials, and the sensitivity of functional groups elsewhere in the molecule.
Choosing the Right Path: A Comparative Overview of N-Alkylation Strategies
-
Direct Alkylation with Alkyl Halides : This is a classic and straightforward SN2 reaction where the nitrogen nucleophile of the morpholine attacks an electrophilic alkyl halide.[2] It is often performed in the presence of a mild base to neutralize the H-X acid formed during the reaction. While operationally simple, a potential drawback is over-alkylation, where the newly formed tertiary amine, still being nucleophilic, reacts with another molecule of the alkyl halide to form an undesired quaternary ammonium salt.[2][3] This can often be mitigated by careful control of stoichiometry and reaction conditions.
-
Reductive Amination : This highly reliable and versatile method is one of the most widely used for preparing tertiary amines from secondary amines.[4] The process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source. A key advantage of this approach is the prevention of over-alkylation, as the tertiary amine product is not reactive under the conditions.[4][5] The use of selective reducing agents like sodium triacetoxyborohydride (STAB) is common, as they do not readily reduce the starting aldehyde or ketone.[4]
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct alkylation of this compound using an alkyl halide and a carbonate base.
Principle
The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. Anhydrous potassium carbonate acts as a non-nucleophilic base to scavenge the resulting hydrohalic acid, driving the reaction to completion. Acetonitrile is a common polar aprotic solvent for this transformation.
Materials and Reagents
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel)
Detailed Step-by-Step Protocol
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.2 M concentration of the amine).
-
Begin vigorous stirring.
-
Add the alkyl halide (1.2 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (for acetonitrile, ~82°C) or stir at an elevated temperature (e.g., 50-60°C) depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed (typically 4-16 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride.
Principle
The secondary amine condenses with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion. This electrophilic intermediate is then selectively reduced in situ by the mild hydride donor, sodium triacetoxyborohydride (STAB), to yield the corresponding tertiary amine. This method is particularly effective and prevents the formation of quaternary byproducts.[4]
Materials and Reagents
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.1 - 1.2 eq.)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
(Optional) Acetic Acid (catalytic amount)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification supplies
Detailed Step-by-Step Protocol
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCM.
-
Stir the solution at room temperature for 20-30 minutes to facilitate iminium ion formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the pure tertiary amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary & Expected Results
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Starting Amine | This compound | This compound |
| Electrophile | Alkyl Halide (1.1-1.5 eq.) | Aldehyde / Ketone (1.1-1.2 eq.) |
| Key Reagent | K₂CO₃ (Base, 2.0-3.0 eq.) | NaBH(OAc)₃ (Reductant, 1.5 eq.) |
| Solvent | Acetonitrile | Dichloromethane (DCM) |
| Temperature | Room Temp to Reflux (~82°C) | Room Temperature |
| Typical Time | 4-16 hours | 2-12 hours |
| Key Advantage | Operational simplicity | High selectivity, no over-alkylation |
| Potential Issue | Quaternary salt formation | Hydrolysis of STAB if wet |
| Expected Yield | 60-90% | 75-95% |
Workflow Visualization
Sources
Application Note: Advanced Strategies for Amide Coupling with Ethyl 3-ethylmorpholine-3-carboxylate
Abstract
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] While numerous protocols exist, the synthesis of amides from sterically hindered secondary amines presents a significant synthetic challenge, often resulting in low yields and incomplete reactions. This application note provides a comprehensive technical guide for researchers tackling the acylation of Ethyl 3-ethylmorpholine-3-carboxylate, a substrate characterized by a secondary amine adjacent to a sterically demanding quaternary center. We will delve into the mechanistic rationale behind reagent selection and present detailed, field-proven protocols using carbodiimide, uronium, and phosphonium-based coupling reagents to reliably overcome this synthetic hurdle.
Introduction: The Challenge of Steric Hindrance
Amide bond synthesis is a condensation reaction between a carboxylic acid and an amine.[1] The reaction is kinetically slow and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3][4] The efficiency of this process is highly dependent on the electronic and steric properties of both coupling partners.
This compound presents a formidable challenge due to the significant steric congestion around the nucleophilic morpholine nitrogen. The presence of an ethyl group at the C3 position, which is a quaternary carbon, shields the nitrogen atom, hindering the approach of the activated carboxylic acid. Standard coupling conditions may prove insufficient, necessitating the use of highly reactive activating agents and optimized reaction conditions to achieve satisfactory yields.
General Mechanism of Carboxylic Acid Activation
The core principle of modern amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This is achieved using a "coupling reagent." The process generally follows a two-step, one-pot sequence where the carboxylic acid is first activated, followed by nucleophilic attack from the amine.[1]
Sources
The Strategic Application of Ethyl 3-Ethylmorpholine-3-carboxylate in the Synthesis of Advanced Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This technical guide explores the potential application of Ethyl 3-ethylmorpholine-3-carboxylate as a versatile building block in the synthesis of morpholine-based agrochemical compounds. While direct synthetic routes from this specific starting material to commercial agrochemicals are not extensively documented in publicly available literature, this guide proposes a scientifically grounded, multi-step synthetic pathway to key morpholine fungicide intermediates. The protocols and methodologies presented herein are based on well-established chemical principles and aim to provide a strategic framework for researchers in the field of agrochemical synthesis.
Introduction: The Significance of the Morpholine Moiety in Agrochemicals
The morpholine ring is a privileged scaffold in the design and development of a variety of biologically active compounds, including pharmaceuticals and agrochemicals. In the realm of agriculture, morpholine derivatives have proven to be particularly effective as fungicides. A prominent class of morpholine-based fungicides are the sterol biosynthesis inhibitors (SBIs), which disrupt the fungal cell membrane by inhibiting key enzymes in the ergosterol biosynthesis pathway.
Two of the most notable examples of morpholine fungicides are Fenpropimorph and Tridemorph. These compounds are widely used to control a broad spectrum of fungal diseases in various crops, particularly cereals. The core of their fungicidal activity lies in the substituted morpholine ring, which is crucial for their interaction with the target enzymes. The commercial synthesis of these fungicides typically starts from morpholine derivatives that are chemically modified to introduce the necessary functional groups for their biological activity[1].
This guide focuses on the potential of this compound as a starting point for the synthesis of these valuable agrochemicals. While not a conventional precursor, its structure offers unique opportunities for chemical manipulation to arrive at key intermediates.
Proposed Synthetic Pathway: From this compound to a Key Fungicide Precursor
The primary challenge in utilizing this compound for the synthesis of fungicides like Fenpropimorph lies in its conversion to the key intermediate, cis-2,6-dimethylmorpholine. This transformation requires a series of strategic chemical modifications, including decarboxylation and stereoselective alkylation.
The following proposed synthetic pathway outlines a plausible route to achieve this conversion. Each step is detailed with a protocol and a discussion of the underlying chemical principles.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway from this compound to Fenpropimorph.
Detailed Protocols and Methodologies
Step 1: Oxidative De-ethylation of this compound
Objective: To remove the ethyl group at the 3-position of the morpholine ring.
Rationale: The initial step focuses on simplifying the starting material by removing the ethyl substituent at the C3 position. This can be achieved through an oxidative cleavage reaction. While various oxidative methods exist, a plausible approach involves the use of a strong oxidizing agent that can selectively cleave the C-C bond.
Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as a mixture of acetonitrile and water, add a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium periodate (NaIO₄) in the presence of a catalytic amount of a ruthenium salt (e.g., RuCl₃).
-
Reaction Conditions: The reaction is typically carried out at room temperature with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. The mixture is then filtered to remove manganese dioxide (if KMnO₄ is used).
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, Ethyl morpholine-3-carboxylate, is then purified by column chromatography on silica gel.
Expected Outcome: This step is expected to yield Ethyl morpholine-3-carboxylate. The yield will be dependent on the specific reaction conditions and the efficiency of the oxidative cleavage.
Step 2: Ester Hydrolysis to Morpholine-3-carboxylic acid
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.
Rationale: The ester group is converted to a carboxylic acid to facilitate the subsequent decarboxylation step. This is a standard transformation in organic synthesis.
Protocol:
-
Reaction Setup: Dissolve Ethyl morpholine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Reaction Conditions: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution. The reaction mixture is then heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Isolation: The precipitated Morpholine-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Expected Outcome: This hydrolysis should proceed in high yield to give Morpholine-3-carboxylic acid as a solid.
Step 3: Decarboxylation to Morpholine
Objective: To remove the carboxyl group to yield the parent morpholine ring.
Rationale: Decarboxylation of α-amino acids is a known transformation, although it can require specific conditions. The removal of the carboxyl group is a critical step to generate the unsubstituted morpholine backbone. The radical decarboxylation of carboxylic acids has been accomplished via various methods, including photochemical and reagent-based approaches[1].
Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve Morpholine-3-carboxylic acid (1 equivalent) in a high-boiling point solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the solution to a high temperature (typically >200 °C) to induce thermal decarboxylation. The evolution of carbon dioxide gas will be observed. The reaction progress can be monitored by the cessation of gas evolution and by TLC analysis of the reaction mixture.
-
Isolation: After the reaction is complete, the mixture is cooled to room temperature. The morpholine product can be isolated by distillation from the reaction mixture.
Expected Outcome: This thermal decarboxylation should yield morpholine. The yield can be variable and optimization of the reaction temperature and time is crucial.
Step 4: Stereoselective Dialkylation to cis-2,6-Dimethylmorpholine
Objective: To introduce two methyl groups at the 2 and 6 positions of the morpholine ring with a cis stereochemical relationship.
Rationale: This is a challenging but crucial step. The cis stereochemistry is essential for the fungicidal activity of Fenpropimorph. The synthesis of optically pure 2,6-disubstituted morpholines has been achieved through various methods, including the diastereoselective alkylation of 6-substituted 3-oxo morpholines[2]. A common industrial method for the synthesis of cis-2,6-dimethylmorpholine involves the cyclization of diisopropanolamine in the presence of sulfuric acid[2].
Protocol (based on the cyclization of a diol precursor):
-
Synthesis of the Diol Precursor: A more practical approach to cis-2,6-dimethylmorpholine is to synthesize it from a more readily available precursor like diisopropanolamine.
-
Cyclization Reaction:
-
Reaction Setup: In a reaction vessel equipped with a dropping funnel and a distillation apparatus, place concentrated sulfuric acid.
-
Reaction Conditions: Heat the sulfuric acid to a high temperature (e.g., 180-200 °C). Slowly add diisopropanolamine to the hot acid. Water will be formed and can be distilled off during the reaction.
-
Work-up: After the addition is complete, the reaction mixture is cooled and then carefully poured onto ice. The solution is then basified with a strong base (e.g., NaOH) to liberate the free amine.
-
Isolation and Purification: The cis-2,6-dimethylmorpholine is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by distillation. The cis isomer is the thermodynamically more stable product under these acidic conditions.
-
Expected Outcome: This method is a known industrial process for the preparation of cis-2,6-dimethylmorpholine with a high proportion of the desired cis-isomer[2].
Step 5: N-Alkylation to Synthesize Fenpropimorph
Objective: To couple cis-2,6-dimethylmorpholine with the appropriate side chain to form Fenpropimorph.
Rationale: The final step involves the N-alkylation of the synthesized cis-2,6-dimethylmorpholine with a suitable alkylating agent. This is a standard nucleophilic substitution reaction. The synthesis of Fenpropimorph typically involves the reaction of cis-2,6-dimethylmorpholine with an activated derivative of 3-(4-tert-butylphenyl)-2-methylpropanol[3][4].
Protocol:
-
Preparation of the Alkylating Agent: 3-(4-tert-butylphenyl)-2-methylpropanol is first converted to a more reactive species, such as the corresponding chloride or mesylate. For example, reaction with thionyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine will yield the desired alkylating agent.
-
N-Alkylation Reaction:
-
Reaction Setup: In a suitable solvent such as toluene or dimethylformamide (DMF), dissolve cis-2,6-dimethylmorpholine (1 equivalent) and a base (e.g., potassium carbonate or triethylamine).
-
Reaction Conditions: To this solution, add the prepared alkylating agent (e.g., 1-chloro-3-(4-tert-butylphenyl)-2-methylpropane) dropwise at room temperature or with gentle heating. The reaction is stirred until completion (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is filtered to remove any inorganic salts. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude Fenpropimorph is then purified by vacuum distillation or column chromatography.
-
Expected Outcome: This final N-alkylation step should produce Fenpropimorph in good yield.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Transformation |
| This compound | C₉H₁₇NO₃ | 187.24 | Starting Material |
| Ethyl morpholine-3-carboxylate | C₇H₁₃NO₃ | 159.18 | Oxidative De-ethylation |
| Morpholine-3-carboxylic acid | C₅H₉NO₃ | 131.13 | Ester Hydrolysis |
| Morpholine | C₄H₉NO | 87.12 | Decarboxylation |
| cis-2,6-Dimethylmorpholine | C₆H₁₃NO | 115.17 | Stereoselective Dialkylation |
| Fenpropimorph | C₂₀H₃₃NO | 303.49 | N-Alkylation |
Conclusion and Future Perspectives
This technical guide has outlined a plausible, albeit theoretical, synthetic pathway for the utilization of this compound in the synthesis of the important agrochemical, Fenpropimorph. While direct literature precedent is lacking, the proposed route is constructed from a series of well-established and logical chemical transformations.
The key challenges in this synthetic approach lie in the efficient and selective execution of the oxidative de-ethylation and the stereoselective dialkylation steps. Further research and process optimization would be required to validate and improve the yields and scalability of each step.
The exploration of alternative starting materials and synthetic routes is a continuous endeavor in the field of agrochemical development. The concepts and protocols presented in this guide are intended to stimulate further investigation and innovation in the synthesis of morpholine-based fungicides, ultimately contributing to the development of more efficient and sustainable agricultural practices.
References
- Fenpropimorph (Ref: CGA 101031) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/303.htm]
- Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms. [URL: Not available]
- US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. [URL: https://patents.google.
- Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. [URL: Not available]
- CN103275030A - Synthesis method of fenpropimorph - Google Patents. [URL: https://patents.google.
- Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op100028z]
- EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents. [URL: https://patents.google.
Sources
- 1. Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams / Tetrahedron Letters, 1999 [sci-hub.ru]
- 3. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 4. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Ethyl 3-ethylmorpholine-3-carboxylate
Introduction
Ethyl 3-ethylmorpholine-3-carboxylate is a substituted morpholine derivative with potential applications in pharmaceutical synthesis and drug development. As with any active pharmaceutical ingredient (API) or intermediate, robust and reliable analytical methods for its quantification are paramount for ensuring product quality, stability, and safety. This document provides detailed protocols for two distinct analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with UV detection following derivatization, and a Gas Chromatography-Mass Spectrometry (GC-MS) method. Both methods have been designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is a widely accessible and robust technique, while the GC-MS method offers high specificity and sensitivity, particularly for volatile and semi-volatile compounds.[6][7]
Chemical Structure and Properties
-
IUPAC Name: this compound[8]
-
Molecular Formula: C₉H₁₇NO₃[8]
-
Molecular Weight: 187.24 g/mol [8]
-
SMILES: CCC1(C(=O)OCC)COCCN1[8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Rationale
This compound lacks a significant chromophore, making its direct detection by UV spectrophotometry challenging. To overcome this, a pre-column derivatization step is employed to introduce a UV-active moiety to the molecule. This protocol utilizes 1-Naphthyl isothiocyanate as a derivatizing agent, which reacts with the secondary amine of the morpholine ring to form a highly UV-absorbent thiourea derivative.[9][10]
Experimental Workflow: HPLC-UV Method
Caption: Workflow for the quantification of this compound by HPLC-UV with derivatization.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
1-Naphthyl isothiocyanate (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Derivatizing Agent Solution: Dissolve 100 mg of 1-Naphthyl isothiocyanate in 10 mL of Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of Acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample and Standard Derivatization
-
Pipette 1.0 mL of each standard solution and sample solution into separate reaction vials.
-
Add 0.5 mL of the derivatizing agent solution to each vial.
-
Cap the vials and vortex briefly.
-
Incubate the vials in a heating block at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
Dilute the solutions with mobile phase A to a suitable concentration for HPLC analysis.
4. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] this compound, being an ester, is amenable to GC analysis. The mass spectrometer provides high selectivity and allows for unambiguous identification of the analyte based on its mass spectrum. This method does not require derivatization, simplifying sample preparation.
Experimental Workflow: GC-MS Method
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
-
Volumetric flasks, pipettes, and GC vials
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of Ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Ethyl acetate to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
3. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of Ethyl acetate.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
4. GC-MS Conditions
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan mode (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity |
5. Data Analysis
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
Both analytical methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][4] The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[1][3][5] | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity should be > 99%. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[1][3] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value.[1][3][5] | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][3][5] | RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][3] | No significant change in results when method parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
Conclusion
The two methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific analytical needs and laboratory capabilities. Proper method validation in accordance with ICH guidelines is essential before implementation for routine analysis in a quality control environment.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Benchchem. (n.d.). Application Note: Ethylation of Carboxylic Acids Using Iodoethane for GC-MS Analysis.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Quality Assurance, 12(4), 369-374.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
- ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- News. (2023, November 30). Liquid phase method for morpholine.
- ChemScene. (n.d.). 1305287-88-0 | this compound.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. chemscene.com [chemscene.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 3-ethylmorpholine-3-carboxylate in Parallel Synthesis for Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 3-ethylmorpholine-3-carboxylate as a versatile scaffold in parallel synthesis. The morpholine moiety is a well-established privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles.[1] This guide will detail the rationale behind its use, provide step-by-step protocols for library generation, and discuss the importance of this scaffold in modern drug discovery.
The Strategic Advantage of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in the design of bioactive molecules, particularly for central nervous system (CNS) targets.[2] Its prevalence in FDA-approved drugs stems from a unique combination of physicochemical properties:
-
Improved Pharmacokinetics: The morpholine ring's pKa is typically in a physiologically relevant range, which can enhance aqueous solubility and oral bioavailability.[2]
-
Metabolic Stability: The saturated heterocyclic system is often more resistant to metabolic degradation compared to aromatic rings.
-
Three-Dimensionality: The inherent non-planar, chair-like conformation of the morpholine ring allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets. This "escape from flatland" is a key strategy in modern drug design.
-
Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with protein targets.[2]
This compound is a particularly attractive building block as it provides multiple points for diversification, a key requirement for the construction of compound libraries in parallel synthesis.
Conceptual Workflow for Parallel Synthesis
Parallel synthesis enables the rapid generation of a library of discrete compounds in a spatially addressable format, which is ideal for subsequent high-throughput screening.[3] The general workflow for utilizing this compound is depicted below.
Caption: General workflow for parallel synthesis using this compound.
Experimental Protocols for Library Synthesis
The following protocols describe solution-phase parallel synthesis methodologies, which offer flexibility and are amenable to standard laboratory automation.
Protocol 1: Parallel N-Acylation of the Morpholine Nitrogen
This protocol facilitates the diversification at the N4 position of the morpholine ring, introducing a wide range of functionalities.
Materials and Equipment:
-
This compound
-
A library of diverse acyl chlorides or sulfonyl chlorides
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.6 M stock solutions of a diverse set of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.) in anhydrous DCM in a separate 96-well plate.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the appropriate acyl chloride stock solution (0.12 mmol, 1.2 equivalents) to each corresponding well.
-
Add 150 µL of the DIPEA stock solution (0.15 mmol, 1.5 equivalents).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate to each well.
-
Add 1 mL of DCM to each well, seal, and shake vigorously.
-
Allow the layers to separate and carefully remove the aqueous layer.
-
Wash the organic layer with 500 µL of brine.
-
Transfer the organic layer to a clean 96-well plate and evaporate the solvent using a centrifugal evaporator.
-
-
Analysis:
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol) for LC-MS analysis to confirm product formation and assess purity.
-
| Reagent/Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under acylation conditions. |
| Base | DIPEA | A non-nucleophilic base to scavenge the HCl byproduct without competing with the morpholine nitrogen. |
| Equivalents of Acyl Chloride | 1.2 | A slight excess ensures complete consumption of the starting morpholine. |
| Temperature | Room Temperature | Sufficient for most acyl chloride reactions, minimizing side reactions. |
| Work-up | Aqueous NaHCO3 wash | Neutralizes excess acyl chloride and HCl. |
Protocol 2: Parallel Amide Coupling via Ester Hydrolysis
This two-step protocol allows for diversification at the C3 carboxylate position, creating a library of morpholine-3-carboxamides.
Step A: Parallel Hydrolysis of the Ethyl Ester
-
Reaction Setup:
-
In a 96-well reaction block, dispense 0.1 mmol of this compound per well (from a stock solution in THF).
-
Add 200 µL of a 1 M aqueous solution of Lithium Hydroxide (LiOH) (0.2 mmol, 2 equivalents).
-
Seal the plate and stir at 40°C for 4 hours.
-
-
Work-up and Isolation:
-
Acidify each well to pH ~3 with 1 M HCl.
-
Extract each well with ethyl acetate (2 x 1 mL).
-
Combine the organic extracts and evaporate to dryness to yield the crude 3-ethylmorpholine-3-carboxylic acid.
-
Step B: Parallel Amide Coupling
Materials and Equipment:
-
Crude 3-ethylmorpholine-3-carboxylic acid from Step A
-
A library of diverse primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
N,N-Dimethylformamide (DMF), anhydrous
-
Automated liquid handler and 96-well reaction blocks
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of the crude carboxylic acid in anhydrous DMF in each well of a 96-well plate.
-
Prepare 0.6 M stock solutions of a diverse set of amines in anhydrous DMF in a separate plate.
-
Prepare a 0.6 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To the plate containing the carboxylic acid, add 1.2 equivalents of the corresponding amine solution to each well.
-
Add 1.2 equivalents of the HATU solution.
-
Add 3.0 equivalents of the DIPEA solution.
-
-
Reaction and Purification:
-
Seal the reaction block and shake at room temperature for 12 hours.
-
The crude reaction mixtures can be purified using automated parallel HPLC.
-
-
Analysis:
-
Analyze the purified compounds by LC-MS to confirm identity and purity.
-
| Reagent/Parameter | Condition | Rationale |
| Coupling Reagent | HATU | A highly efficient coupling reagent that minimizes racemization and side reactions.[1] |
| Base | DIPEA | Activates the coupling reagent and neutralizes the resulting acid. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves a wide range of reactants. |
| Purification | Parallel HPLC | Essential for removing coupling reagents and byproducts to ensure the purity of the library compounds for biological screening. |
Application of Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for rapidly generating molecular complexity from simple building blocks.[4][5]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction can be adapted to incorporate the morpholine scaffold. In this context, the hydrolyzed 3-ethylmorpholine-3-carboxylic acid can serve as the acid component.
Caption: Schematic of the Ugi reaction incorporating the morpholine scaffold.
Protocol Outline:
-
To an array of reaction vessels, add 3-ethylmorpholine-3-carboxylic acid (1 equivalent).
-
Add a diverse library of aldehydes (1 equivalent).
-
Add a diverse library of primary amines (1 equivalent).
-
Add a diverse library of isocyanides (1 equivalent).
-
The reaction is typically carried out in a polar solvent like methanol at room temperature.[5]
-
After an appropriate reaction time, the solvent is evaporated, and the products are purified.
This approach allows for the generation of a highly diverse library by varying three different building blocks in a single synthetic step.
Data Presentation and Analysis
The output of a parallel synthesis campaign is a library of compounds that require characterization.
Table 1: Representative Library of N-Acylated Derivatives
| Well ID | Acyl Chloride | Expected Mass [M+H]+ | Purity (LC-MS @ 254 nm) |
| A1 | Benzoyl chloride | 292.15 | >95% |
| A2 | Acetyl chloride | 230.14 | >98% |
| A3 | 4-Chlorobenzoyl chloride | 326.11 | >96% |
| A4 | Cyclopropanecarbonyl chloride | 256.16 | >97% |
| ... | ... | ... | ... |
Table 2: Representative Library of Amide Derivatives
| Well ID | Amine | Expected Mass [M+H]+ | Purity (LC-MS @ 254 nm) |
| B1 | Benzylamine | 265.19 | >95% |
| B2 | Morpholine | 245.17 | >97% |
| B3 | Aniline | 251.16 | >96% |
| B4 | Cyclohexylamine | 257.22 | >98% |
| ... | ... | ... | ... |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the parallel synthesis of compound libraries for drug discovery. The protocols outlined in these application notes provide a robust framework for generating diverse collections of novel morpholine-containing molecules. The strategic use of this scaffold, combined with efficient parallel synthesis techniques, can significantly accelerate the hit identification and lead optimization phases of drug development programs. Future work could involve the development of solid-phase synthesis protocols to further streamline the purification process and the exploration of a wider range of multicomponent reactions to access even greater chemical diversity.
References
-
A. G. G. (2012). Combinatorial Chemistry in Drug Discovery. National Institutes of Health. [Link]
-
B. G. et al. (2019). Drug Discovery for Soft Drugs on TRPV1 and TRPM8 Channels Using the Passerini Reaction. Springer Nature Experiments. [Link]
-
Bradley, J. C., et al. (2022). Optimization of the Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. YouTube. [Link]
-
Bradley, J. C., et al. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science. [Link]
-
Wolfe, C. N., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. [Link]
-
G. P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews, 36(7), 1095–1108. [Link]
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17–89. [Link]
-
Gordon, E. M., et al. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of medicinal chemistry, 37(10), 1385–1401. [Link]
-
Cia, D. D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
"synthetic routes to chiral derivatives of Ethyl 3-ethylmorpholine-3-carboxylate"
An Application Note for the Asymmetric Synthesis of Ethyl 3-ethylmorpholine-3-carboxylate Derivatives
Application Note: Strategic Pathways to Chiral 3,3-Disubstituted Morpholines
Introduction
Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Their integration into drug candidates often confers favorable physicochemical properties, such as enhanced metabolic stability, improved aqueous solubility, and better permeability across the blood-brain barrier.[1] A particular synthetic challenge arises with 3,3-disubstituted morpholines, which feature a quaternary stereocenter. The precise stereochemical control at this center is critical for modulating biological activity and ensuring target specificity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic strategies for accessing chiral derivatives of this compound. We will explore several robust synthetic routes, moving beyond a simple recitation of steps to explain the causality behind experimental choices. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis and Strategic Planning
The primary challenge in synthesizing this compound is the stereoselective construction of the C3 quaternary center. A logical retrosynthetic analysis suggests several viable pathways, primarily revolving around the formation of the morpholine ring from a suitable acyclic precursor that already contains the requisite stereocenter.
Caption: Retrosynthetic analysis for chiral this compound.
Comparative Overview of Synthetic Strategies
We will focus on two primary, field-proven strategies: the asymmetric alkylation of a morpholinone precursor and the elaboration of a chiral starting material derived from the chiral pool.
| Strategy | Key Starting Material | Key Transformation | Pros | Cons (Potential Challenges) |
| 1. Asymmetric Alkylation | Racemic or Prochiral Morpholin-3-one | Enolate formation followed by enantioselective ethylation using a chiral phase-transfer catalyst or auxiliary. | Convergent route; readily available starting materials. | Potential for low enantioselectivity (ee%); requires careful optimization of catalyst and conditions. |
| 2. Chiral Pool Elaboration | (S)-2-Aminobutanoic acid | Multi-step conversion to a chiral N-protected 2-amino-2-ethylbutane-1,4-diol followed by ring closure. | High enantiopurity is carried over from the starting material. | Longer synthetic sequence; potential for racemization in intermediate steps. |
Strategy 1: Asymmetric Alkylation of a Morpholin-3-one Precursor
This approach is highly attractive due to its convergence. The core concept involves the synthesis of a suitable morpholin-3-one, followed by a stereocontrolled alkylation to install the ethyl group and create the C3 quaternary stereocenter. The synthesis of substituted morpholin-2-ones and -3-ones is a well-established field.[2][3]
Protocol 1A: Synthesis of N-Benzyl-morpholin-3-one
The synthesis begins with the preparation of an N-protected morpholin-3-one. The benzyl group is a common and robust protecting group for this purpose.
Materials:
-
N-Benzylethanolamine
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of N-benzylethanolamine (1.0 eq) in acetonitrile, add finely ground potassium carbonate (3.0 eq).
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude N-benzyl-N-(2-hydroxyethyl)glycine ethyl ester is then cyclized.
-
Dissolve the crude ester in toluene and add a catalytic amount of a strong base such as sodium ethoxide or potassium tert-butoxide (0.1 eq).
-
Heat the mixture to reflux to induce intramolecular cyclization (Dieckmann condensation).
-
After cooling, wash the reaction mixture with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-benzyl-morpholin-3-one.
Protocol 1B: Asymmetric Phase-Transfer Catalyzed (PTC) Ethylation
This step is critical for establishing the stereochemistry. Chiral quaternary ammonium salts are used to shuttle the enolate and the alkylating agent between phases, creating a chiral environment for the reaction.
Materials:
-
N-Benzyl-morpholin-3-one
-
Ethyl iodide (EtI)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Toluene
-
O'Donnell catalyst ((S)-N-(2-benzoyl-4-chlorophenyl)-N-benzylcinchoninium bromide) or a similar chiral phase-transfer catalyst.
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve N-benzyl-morpholin-3-one (1.0 eq) and the chiral phase-transfer catalyst (0.05-0.1 eq) in toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the 50% aqueous KOH solution, followed by the dropwise addition of ethyl iodide (1.5 eq).
-
Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress closely by chiral HPLC or TLC.
-
Upon completion, dilute the reaction with water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to obtain chiral N-benzyl-3-ethyl-morpholin-3-one.
-
The final steps involve reduction of the lactam to the morpholine (e.g., using LiAlH₄ or BH₃·THF) and subsequent esterification of the resulting primary alcohol to the ethyl carboxylate.
Caption: Workflow for Asymmetric Phase-Transfer Catalyzed Ethylation.
Strategy 2: Synthesis from the Chiral Pool
This classic approach leverages a readily available, enantiopure starting material, such as an α-amino acid, to ensure the final product's stereochemical integrity. The synthesis of 3-substituted morpholines often starts from enantiopure amino alcohols.[4]
Protocol 2A: Preparation of Chiral Diol from (S)-2-Aminobutanoic Acid
Materials:
-
(S)-2-Aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), Dichloromethane (DCM)
Procedure:
-
N-Protection: Protect the amino group of (S)-2-aminobutanoic acid with a Boc group using Boc₂O and a suitable base (e.g., NaOH or NaHCO₃) in a water/dioxane mixture to yield (S)-2-((tert-butoxycarbonyl)amino)butanoic acid.
-
Reduction to Amino Alcohol: Reduce the carboxylic acid of the Boc-protected amino acid to the corresponding primary alcohol, (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate, using a reducing agent like BH₃·THF or by converting to a mixed anhydride followed by reduction with NaBH₄.
-
O-Protection: Protect the resulting primary alcohol as a benzyl ether. Treat the alcohol with NaH in THF, followed by the addition of benzyl bromide to yield (S)-tert-butyl (1-(benzyloxy)butan-2-yl)carbamate.
-
N-Alkylation: Alkylate the nitrogen atom. This can be achieved by reacting the N-Boc protected amino alcohol with a suitable two-carbon electrophile, such as ethylene oxide or 2-bromoethanol, often requiring deprotection of the Boc group first, followed by re-protection if necessary. A more direct route involves reductive amination.
-
Cyclization: The key ring-closing step to form the morpholine can be achieved via several methods, including intramolecular Williamson ether synthesis or a Mitsunobu reaction.[5] For example, after N-alkylation with a 2-hydroxyethyl group, treatment with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) can effect cyclization.[5]
-
Final Elaboration: Once the chiral 3-ethylmorpholine core is assembled, the protecting groups are removed, and the necessary functional group manipulations are performed to install the ethyl carboxylate at the C3 position. This typically involves oxidation of a precursor functional group to a carboxylic acid, followed by esterification.
Self-Validation and Characterization
For every protocol, trustworthiness is established through rigorous in-process controls and final product analysis.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor reaction progress and identify the formation of key intermediates.
-
Structural Verification: The structure of intermediates and the final product must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
-
Stereochemical Purity: The enantiomeric excess (ee%) of the chiral product is the most critical parameter. It must be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) method, comparing the product to a racemic standard.
Conclusion
The synthesis of chiral this compound presents a formidable challenge centered on the creation of a C3-quaternary stereocenter. This application note has detailed two robust and logical strategies to approach this target. The Asymmetric Alkylation route offers an efficient, convergent pathway that is highly amenable to optimization for large-scale synthesis, provided a high-performing catalytic system is identified. The Chiral Pool Elaboration route provides a more predictable, albeit longer, path to high enantiopurity by building upon a stereochemically defined starting material. The choice between these strategies will depend on the specific project goals, available resources, and the scale of the synthesis required. Both pathways are grounded in well-documented and reliable organic transformations, providing a solid foundation for any research or development campaign in this area.
References
-
Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4467–4470. Available from: [Link]
-
Csonka, R., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6549. Available from: [Link]
-
Al-Kuti, G. A., & Fedorov, A. Y. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(8), 1115-1149. Available from: [Link]
-
D'Erasmo, M. P., et al. (2023). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 25(30), 5619–5624. Available from: [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. Available from: [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available from: [Link]
-
Carlini, E., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(5), 2216–2223. Available from: [Link]
-
Zhu, J., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common byproducts in the synthesis of Ethyl 3-ethylmorpholine-3-carboxylate"
Hypothetical Synthetic Pathway
A likely synthetic approach to Ethyl 3-ethylmorpholine-3-carboxylate involves a multi-step process, beginning with the synthesis of a key precursor, N-substituted diethanolamine, followed by an intramolecular cyclization. An alternative final step could be the C-alkylation of a pre-formed morpholine ring. Understanding these pathways is crucial for diagnosing and resolving issues related to byproducts and low yields.
Visualizing the Reaction: Plausible Synthetic Routes and Byproduct Formation
The following diagram illustrates a potential primary synthetic route and a key alternative, highlighting where common byproducts may arise.
Caption: Plausible synthetic routes to this compound and potential side reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.
Question 1: My reaction yields are consistently low, and I observe a significant amount of a high molecular weight, viscous substance that is difficult to characterize. What is likely happening?
Answer: This is a classic sign of intermolecular polymerization competing with the desired intramolecular cyclization. Instead of one end of your diester precursor reacting within the same molecule to form the morpholine ring, it is reacting with other precursor molecules in the solution. This is particularly common in reactions like the Dieckmann condensation when reaction conditions are not optimal.[1]
Causality:
-
Concentration: High concentrations of the precursor favor intermolecular reactions.
-
Reaction Temperature: Higher temperatures can sometimes promote intermolecular reactions over the desired cyclization.
-
Base Addition: A slow addition of the base is crucial. If the base is added too quickly, it can generate a high concentration of reactive enolates that are more likely to react with other molecules.
Troubleshooting Steps:
-
High-Dilution Conditions: Perform the cyclization step under high-dilution conditions. This can be achieved by slowly adding the diester precursor to a solution of the base over an extended period. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular reaction.
-
Optimize Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an anhydrous aprotic solvent (e.g., THF, toluene) is often preferred for Dieckmann-type cyclizations.[1]
-
Temperature Control: Investigate the effect of temperature. Sometimes, lowering the reaction temperature can favor the desired intramolecular pathway.
Question 2: After purification, my final product is contaminated with a compound that has a similar mass but different retention time in chromatography. What could this be?
Answer: You are likely dealing with an isomer of your target molecule, which could be a byproduct of an alternative cyclization or rearrangement. One common possibility is the formation of a different ring size, such as a piperazine or a seven-membered ring, depending on the structure of your precursor.
Causality:
-
Precursor Structure: The structure of the N-substituted diethanolamine precursor dictates the feasibility of forming different ring sizes. If there is flexibility in the chain or competing reactive sites, alternative cyclizations can occur.
-
Thermodynamic vs. Kinetic Control: The reaction conditions (temperature, base, reaction time) can influence whether the thermodynamically or kinetically favored ring is formed.
Troubleshooting Steps:
-
Structural Verification: Use 2D NMR techniques (COSY, HMBC) to confirm the connectivity of your purified product and the impurity. This will definitively identify the structure of the byproduct.
-
Precursor Design: Ensure your precursor is designed to strongly favor the formation of a six-membered ring. The positioning of activating groups and the length of the connecting chains are critical.
-
Reaction Conditions: Experiment with different bases and temperatures to see if the ratio of the desired product to the isomeric byproduct can be improved.
Question 3: I am attempting a C-alkylation of Ethyl morpholine-3-carboxylate and am getting multiple products. What are the likely side reactions?
Answer: When attempting to alkylate the carbon at the 3-position, you are generating a nucleophilic enolate that can react at multiple sites. The common byproducts are the result of N-alkylation and O-alkylation .
Causality:
-
N-Alkylation: The nitrogen atom in the morpholine ring is also nucleophilic and can be alkylated by your ethylating agent (e.g., ethyl iodide). This is often a competing and sometimes faster reaction.
-
O-Alkylation: The enolate intermediate has two nucleophilic sites: the carbon and the oxygen. While C-alkylation is often the desired outcome, O-alkylation can occur, leading to a different constitutional isomer.[2]
Troubleshooting Steps:
-
Protecting Groups: To prevent N-alkylation, you may need to use a protecting group on the morpholine nitrogen (e.g., Boc, Cbz) before performing the C-alkylation. This protecting group can be removed in a subsequent step.
-
Choice of Base and Counterion: The choice of base and the resulting counterion can influence the C- vs. O-alkylation ratio. Less coordinating cations (like lithium from LDA) often favor C-alkylation.[2]
-
Temperature Control: C-alkylation is often favored at lower temperatures. Running the reaction at -78 °C is a common strategy to improve selectivity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to identify byproducts in my reaction mixture?
A1: A combination of techniques is most effective:
-
Thin Layer Chromatography (TLC): For initial, rapid assessment of the number of components in your reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the components and determine their molecular weights. This is excellent for identifying isomers and potential dimers or polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for definitive structure elucidation of both your desired product and any isolated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if your products and byproducts are volatile.
Q2: How can I avoid the formation of O-ethylated byproducts during the synthesis of N-substituted diethanolamine?
A2: The synthesis of N-substituted diethanolamines, for instance, from diethanolamine and an ethylating agent, can sometimes lead to O-alkylation of the hydroxyl groups. To minimize this, you can:
-
Control Stoichiometry: Use a carefully controlled amount of the alkylating agent.
-
pH Control: Maintaining a basic pH can help keep the hydroxyl groups deprotonated and less reactive towards electrophiles. A patent for the synthesis of N-ethyl diethanolamine suggests using sodium carbonate in an aqueous solution to prevent O-alkylation.[3]
-
Choice of Alkylating Agent: Some alkylating agents may show higher selectivity for the amine over the alcohol.
Q3: Can I use a one-pot synthesis method for this molecule?
A3: While one-pot syntheses are efficient, they can be challenging for complex molecules like this compound due to the potential for cross-reactivity of reagents and intermediates. A stepwise approach with purification of key intermediates, such as the N-substituted diethanolamine, is generally recommended to achieve higher purity and yield of the final product. However, modern methods for morpholine synthesis, such as those using ethylene sulfate, are improving the efficiency of these processes.[4]
Quantitative Data Summary
Since specific yield data for the target molecule is not available, the following table provides typical yield ranges for the key reaction types involved in its plausible synthesis.
| Reaction Type | Reagents & Conditions | Typical Yield Range | Potential Byproducts |
| N-alkylation of Diethanolamine | Diethyl sulfate, Na₂CO₃, H₂O, ~92°C | 85-95% | O-alkylated derivatives, Quaternary ammonium salts |
| Dieckmann Condensation | Diester, NaH or t-BuOK in THF | 60-85% | Intermolecular polymer, Other ring sizes |
| C-alkylation of Ester Enolate | Ester, LDA, Ethyl iodide, -78°C | 50-90% | N-alkylated product, O-alkylated product, Di-alkylated product |
Experimental Protocol: A Plausible Synthesis of this compound via Intramolecular Cyclization
This protocol is a hypothetical, generalized procedure based on established chemical principles for the synthesis of related compounds. It should be adapted and optimized for your specific laboratory conditions and safety protocols.
Step 1: Synthesis of the Diester Precursor This step assumes the prior synthesis of an appropriate N-substituted diethanolamine.
-
To a solution of the N-substituted diethanolamine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (2.2 equivalents).
-
Slowly add ethyl malonyl chloride (2.2 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diester by column chromatography on silica gel.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)
-
Under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flask containing anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the purified diester from Step 1 in anhydrous THF to the sodium hydride suspension over 4-6 hours using a syringe pump (high-dilution technique).
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
- Schaefer, J. P., & Bloomfield, J. J. (1967).
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Dieckmann condensation. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
- T. Cernak, et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2021-lqj7q
- Cernak, T., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
-
PubChem. (n.d.). Ethyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]
- Gresham, W. F. (1948). U.S. Patent No. 2,451,942. Washington, DC: U.S.
- Chikov, V. A. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
- Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949–967.
- Joosten, A., Lambert, É., Vasse, J.-L., & Szymoniak, J. (2010). Stereoselective Synthesis of α-Alkylated Esters via Alkylation of Ester Enolates. Organic Letters, 12(22), 5128–5131.
- E3S Web of Conferences. (2024).
Sources
Technical Support Center: Synthesis of Ethyl 4-Ethylmorpholine-3-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 4-ethylmorpholine-3-carboxylate. Given that this specific molecule is not extensively described in readily available literature, this document outlines a proposed, chemically sound synthetic pathway and addresses potential challenges through a comprehensive troubleshooting guide and FAQ section.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for Ethyl 4-ethylmorpholine-3-carboxylate?
A scientifically sound approach involves a two-stage synthesis. The first stage is the formation of the core morpholine structure, Ethyl morpholine-3-carboxylate, starting from a suitable precursor like L-serine. The second stage is the N-alkylation of this intermediate to introduce the ethyl group at the 4-position. This strategy allows for controlled construction of the target molecule.
Q2: What are the primary starting materials for this synthesis?
The key starting materials for the proposed pathway are:
-
L-serine: Provides the basic backbone for the morpholine-3-carboxylate structure.
-
Chloroacetyl chloride: Used for the N-acylation of the serine derivative.
-
Sodium ethoxide or another suitable base: To facilitate the intramolecular cyclization.
-
Ethanol: For esterification of the carboxylic acid.
-
An ethylating agent (e.g., Ethyl iodide, Diethyl sulfate): For the final N-alkylation step.
-
A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine): For the N-alkylation step.
Q3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: What are the critical safety considerations for this synthesis?
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium ethoxide is a strong base and is moisture-sensitive. It should be handled under an inert atmosphere.
-
Ethyl iodide and diethyl sulfate are potent alkylating agents and should be handled with care as they are toxic and potentially carcinogenic.
-
Many of the solvents used (e.g., dichloromethane, toluene, ethanol) are flammable and should be handled away from ignition sources.
Proposed Synthetic Pathway
The synthesis of Ethyl 4-ethylmorpholine-3-carboxylate can be logically approached in two main stages as depicted below.
Caption: Proposed two-stage synthesis of Ethyl 4-ethylmorpholine-3-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Stage 1: Morpholine Ring Formation
Q: The yield of the intramolecular cyclization to form Ethyl morpholine-3-carboxylate is consistently low. What are the potential causes and solutions?
A: Low yields in this step are common and can often be attributed to several factors related to the reaction conditions.
-
Causality: The cyclization is an intramolecular Williamson ether synthesis, where the hydroxyl group's alkoxide attacks the carbon bearing the chlorine. This reaction competes with intermolecular side reactions which can lead to polymerization. The choice of base and solvent is critical to favor the intramolecular pathway.
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Solutions & Rationale |
| Inadequate Base | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the hydroxyl group. Sodium ethoxide can also be effective.[1] |
| Suboptimal Solvent | A polar aprotic solvent like DMF or THF is often preferred as it can solvate the cation of the base, making the alkoxide more reactive. |
| High Concentration | Running the reaction at high concentrations can favor intermolecular side reactions. Employing high-dilution conditions can significantly improve the yield of the desired cyclized product by minimizing intermolecular collisions. |
| Presence of Water | Water will quench the strong base and can lead to hydrolysis of the ester. Ensure all reagents and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
Stage 2: N-Ethylation
Q: During the N-ethylation of Ethyl morpholine-3-carboxylate, I observe the formation of multiple products and incomplete conversion. How can I improve the selectivity and yield?
A: The N-ethylation of the secondary amine in the morpholine ring needs to be carefully controlled to avoid side reactions.
-
Causality: The secondary amine is nucleophilic and will react with the ethylating agent. However, the product, a tertiary amine, can react further to form a quaternary ammonium salt. Additionally, the ethylating agent or base could potentially react with the ester functionality.
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Solutions & Rationale |
| Over-alkylation | Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. Using a large excess can promote the formation of the quaternary ammonium salt. |
| Ineffective Base | A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is recommended. These bases are sufficient to scavenge the acid produced during the reaction without promoting side reactions with the ester group. |
| Harsh Reaction Conditions | Conduct the reaction at room temperature or with gentle heating (40-50 °C). High temperatures can increase the rate of side reactions. |
| Choice of Ethylating Agent | Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate is also a potent ethylating agent but can be more aggressive. Start with ethyl iodide for better control. |
digraph "Troubleshooting_NEthylation" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Problem [label="Low Yield / Impurities in N-Ethylation", fillcolor="#FBBC05"]; Cause1 [label="Incomplete Reaction?", shape=diamond, fillcolor="#F1F3F4"]; Cause2 [label="Over-alkylation?", shape=diamond, fillcolor="#F1F3F4"]; Cause3 [label="Ester Hydrolysis?", shape=diamond, fillcolor="#F1F3F4"];
Solution1 [label="Increase reaction time or temperature moderately.\nCheck stoichiometry of ethylating agent.", fillcolor="#E6F4EA"]; Solution2 [label="Use 1.1-1.2 eq. of ethylating agent.\nMonitor reaction by TLC to stop at completion.", fillcolor="#E6F4EA"]; Solution3 [label="Use a non-nucleophilic base (e.g., K₂CO₃).\nEnsure anhydrous conditions.", fillcolor="#E6F4EA"];
Problem -> Cause1; Problem -> Cause2; Problem -> Cause3;
Cause1 -> Solution1 [label=" Yes "]; Cause2 -> Solution2 [label=" Yes "]; Cause3 -> Solution3 [label=" Yes "]; }
Caption: Troubleshooting workflow for the N-ethylation step.
Purification
Q: The final product is difficult to purify by column chromatography. Are there alternative methods?
A: Purification of polar amine-containing compounds can be challenging.
-
Causality: The tertiary amine in the final product can interact strongly with the silica gel, leading to streaking and poor separation.
-
Troubleshooting & Optimization:
| Method | Protocol & Rationale |
| Modified Column Chromatography | Add a small amount of triethylamine (~1%) to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing of the amine product. |
| Acid-Base Extraction | 1. Dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate).2. Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous phase as its hydrochloride salt.3. Wash the aqueous phase with the organic solvent to remove non-basic impurities.4. Basify the aqueous phase (e.g., with NaHCO₃ or NaOH) and extract the purified amine product back into an organic solvent.5. Dry the organic phase and concentrate to obtain the purified product. |
| Crystallization as a Salt | The product can be converted to its hydrochloride salt by treating a solution of the purified base with HCl in a suitable solvent (e.g., ether or isopropanol). The resulting salt may be a crystalline solid that can be purified by recrystallization.[2] |
Experimental Protocols
Protocol 1: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (Intermediate)
This protocol is adapted from a known synthesis of a related morpholine derivative.[1]
-
N-acylation: Dissolve L-serine tert-butyl ester in dichloromethane.
-
Cool the solution to 0°C and slowly add a dichloromethane solution of chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cyclization: Dissolve the resulting N-chloroacetyl-L-serine tert-butyl ester in toluene.
-
Add a toluene solution of sodium ethoxide dropwise at 0-30°C.
-
Heat the reaction mixture and monitor for the formation of the cyclized product.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product.
Protocol 2: N-Ethylation of Ethyl morpholine-3-carboxylate
-
Dissolve Ethyl morpholine-3-carboxylate (1 equivalent) in a suitable solvent like acetonitrile or DMF.
-
Add potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Add ethyl iodide (EtI, 1.2 equivalents).
-
Stir the mixture at room temperature or heat to 40-50°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using one of the methods described in the purification troubleshooting section.
References
-
Organic Chemistry Frontiers. (n.d.). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
National Institutes of Health. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
Sources
Technical Support Center: Purification of Ethyl 3-ethylmorpholine-3-carboxylate
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 3-ethylmorpholine-3-carboxylate from typical reaction mixtures. This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds.
Introduction
This compound is a substituted morpholine derivative. The morpholine scaffold is a key structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] The purification of this target molecule is critical to ensure the reliability of downstream applications and to meet stringent purity requirements in medicinal chemistry and drug development. This guide is structured to provide practical, experience-driven advice to overcome common purification challenges.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue after the reaction work-up. What are the likely impurities?
A1: The dark color and oily consistency suggest the presence of multiple components, which could include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include the precursor amino alcohol, and alkylating or acylating agents.[4]
-
Reaction Byproducts: Side reactions can lead to a variety of impurities. For instance, if the synthesis involves the alkylation of a morpholine precursor, over-alkylation or elimination products might be present.
-
Decomposition Products: If the reaction was conducted at elevated temperatures, thermal degradation of starting materials or the product could contribute to the coloration.
-
Residual Solvents: High-boiling point reaction solvents like DMF or DMSO can be difficult to remove and may be present in your crude product.
Q2: I performed a simple distillation at atmospheric pressure, but the product seems to be decomposing. What should I do?
A2: High-boiling point esters, especially those containing other functional groups, can be susceptible to thermal decomposition at atmospheric pressure.[5] The recommended solution is vacuum distillation . By reducing the pressure, you lower the boiling point of your compound, allowing it to distill at a temperature that does not cause degradation.
-
Recommendation: Start with a moderate vacuum (e.g., 10-20 mmHg) and gently heat the crude mixture. Observe the distillation temperature. If the boiling point is still too high, a higher vacuum (lower pressure) should be applied.
Q3: During liquid-liquid extraction with an aqueous solution, I'm observing a persistent emulsion. How can I break it?
A3: Emulsions are common when dealing with amine-containing compounds like morpholine derivatives, which can act as surfactants. Here are several strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
Q4: After purification by column chromatography, my fractions are still showing multiple spots on TLC. What could be the issue?
A4: Co-elution of impurities is a common challenge in column chromatography. Consider the following:
-
Solvent System Optimization: The polarity of your eluent may not be optimal for separating your product from the impurities. Experiment with different solvent systems of varying polarities. A common starting point for compounds like this would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Adding a small amount of a polar modifier like methanol may be necessary.
-
Stationary Phase: Silica gel is the most common stationary phase. If you are still having trouble with separation, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18).
-
Sample Loading: Overloading the column can lead to poor separation. Ensure that you are not loading too much crude product onto the column.
-
Column Packing: An improperly packed column with channels or cracks will result in poor separation.
Q5: My final product has a persistent yellow tint. How can I remove the color?
A5: A yellow tint often indicates the presence of minor, highly conjugated impurities.
-
Activated Carbon Treatment: Dissolve your purified product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter the mixture through Celite to remove the carbon. The carbon will adsorb many colored impurities. Be aware that this may also lead to some loss of your product.
-
Re-purification: A second pass through a silica gel column, perhaps with a shallower solvent gradient, may be necessary to remove the colored impurity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound?
A1: A multi-step approach is often the most effective:
-
Aqueous Work-up/Liquid-Liquid Extraction: To remove water-soluble impurities, unreacted starting materials, and any acidic or basic byproducts.
-
Vacuum Distillation: To separate the product from non-volatile impurities and high-boiling solvents.
-
Column Chromatography: As a final polishing step to remove impurities with similar boiling points to your product.
Q2: How can I determine the purity of my final product?
A2: A combination of analytical techniques should be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and identify trace impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
Q3: Is this compound likely to be a solid or a liquid at room temperature?
A3: It is described as a colorless to yellow liquid.[2][3] The presence of the flexible ethyl groups and the morpholine ring may inhibit efficient crystal packing, favoring a liquid state at room temperature.
Q4: What are some suitable solvents for dissolving this compound?
A4: Based on its structure, it is expected to be soluble in a range of common organic solvents such as:
-
Dichloromethane
-
Chloroform
-
Ethyl acetate
-
Acetone
-
Methanol
-
Ethanol It will likely have limited solubility in non-polar solvents like hexane and pentane, and some solubility in water.
Part 3: Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A weak acid (e.g., 1 M HCl) to remove any basic impurities.
-
A weak base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.
-
Water to remove any residual salts.
-
Brine to help break any emulsions and remove bulk water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating and stirring.
-
Collect the fraction that distills at a constant temperature. The exact temperature and pressure will need to be determined empirically.
-
Monitor the purity of the collected fractions by TLC or GC.
Protocol 3: Column Chromatography
-
Choose an appropriate solvent system by running TLC plates with different eluent mixtures. Aim for an Rf value of 0.2-0.3 for your product.
-
Pack a glass column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Part 4: Visualizations
Purification Workflow Diagram
Caption: A typical purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Decision-making process for selecting a purification method.
References
- Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. (1985). Journal of the Chemical Society, Perkin Transactions 1.
- PubChem Compound Summary for CID 18354446, Ethyl morpholine-3-carboxylate.
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry.
- PubChem Compound Summary for CID 15651197, Ethyl morpholine-2-carboxylate.
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central.
- ethyl morpholine-4-carboxyl
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023).
- Morpholine synthesis. Organic Chemistry Portal.
- Ethyl morpholine-4-carboxyl
- Methods for preparing n-substituted morpholine compounds. (2009).
- MORPHOLINE.
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Ethyl 3-Ethylmorpholine-3-carboxyl
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2021). PubMed Central.
- New strategy for the synthesis of substituted morpholines. (2009). PubMed.
- 1305287-88-0 | Ethyl 3-ethylmorpholine-3-carboxyl
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Ethyl morpholine-3-carboxyl
- 84005-98-1 | Ethyl morpholine-3-carboxyl
- Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011).
- Synthesis and SAR of morpholine and its derivatives: A review upd
- 4-Ethylmorpholine 97 100-74-3. Sigma-Aldrich.
- 58729-31-0|Ethyl thiomorpholine-3-carboxyl
- Ethyl morpholine-3-carboxylate hydrochloride | C7H14ClNO3 | CID 22342694. PubChem.
Sources
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl morpholine-3-carboxylate | C7H13NO3 | CID 18354446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for the Synthesis of Substituted Morpholines
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. However, the synthesis of substituted morpholines is not without its challenges. This guide provides practical, in-depth solutions to common problems encountered during these synthetic routes, drawing on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted morpholines?
A1: Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials. Key strategies include:
-
Dehydration of Diethanolamines: A classic method involving the acid-catalyzed cyclization of substituted diethanolamines.[1]
-
Reductive Amination: A versatile route to N-substituted morpholines by reacting morpholine with an aldehyde or ketone in the presence of a reducing agent.[1]
-
Palladium-Catalyzed Carboamination: An effective method for stereoselectively synthesizing cis-3,5-disubstituted morpholines from O-allyl ethanolamine derivatives.[2][3]
-
Intramolecular Cyclization: Formation of the morpholine ring through cyclization of a linear precursor, often containing an amino alcohol moiety.[4]
-
Multi-component Reactions: Modern approaches that allow for the construction of highly substituted morpholines in a single step from simple starting materials.[5]
Q2: I'm planning a multi-step synthesis. At what stage is it best to form the morpholine ring?
A2: This is a critical strategic decision. Assembling the morpholine ring early can be efficient if the core is robust to subsequent reaction conditions. However, if your planned transformations involve harsh reagents that could degrade the morpholine, it is often better to introduce it in the later stages of the synthesis. Consider the stability of the morpholine ring to the pH, temperature, and reagents in your planned synthetic sequence.
Troubleshooting Common Synthetic Problems
This section addresses specific issues you may encounter during the synthesis of substituted morpholines, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield in the Dehydration of a Substituted Diethanolamine
Question: My attempt to synthesize a C-substituted morpholine via acid-catalyzed dehydration of the corresponding diethanolamine resulted in a low yield of a dark, viscous product. What went wrong?
Answer: This is a frequent issue in diethanolamine cyclization and can be attributed to several factors. The reaction requires forcing conditions, which can lead to side reactions and degradation if not carefully controlled.
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Troubleshooting Steps |
| Inadequate Temperature Control | The dehydration reaction has a high activation energy and typically requires temperatures of 180-210°C to proceed efficiently.[6] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of polymeric side products. | Use a high-temperature thermometer and a well-controlled heating mantle. A temperature drop of even 10-15°C can significantly reduce the yield.[6] |
| Insufficient Reaction Time | The cyclization is often slow and may require prolonged heating (15 hours or more) to reach completion.[6] | Monitor the reaction by a suitable method (e.g., TLC, GC-MS) to determine the optimal reaction time. |
| Improper Acid Concentration | Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[6] Using a suboptimal concentration or insufficient amount of acid will lead to an incomplete reaction. | Carefully verify the concentration of your acid and use the appropriate stoichiometry as reported in literature procedures for similar substrates. |
| Inefficient Water Removal | The water generated during the reaction can inhibit the forward reaction, shifting the equilibrium back towards the starting material. | While not always employed in simple lab-scale preparations, in some setups, a Dean-Stark trap can be used to remove water as it is formed, driving the reaction to completion. |
| Product Purification Issues | Morpholines are often hygroscopic, readily absorbing moisture from the air.[6] Incomplete drying of the crude product will lead to a lower apparent yield and purity. | After neutralization and extraction, thoroughly dry the organic phase with a suitable drying agent (e.g., MgSO₄, Na₂SO₄). For final purification, fractional distillation is often effective.[7] |
Experimental Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale) [8]
-
To a round-bottom flask equipped with a thermometer and a condenser, add 62.5 g of diethanolamine.[8]
-
Slowly add concentrated hydrochloric acid (approx. 50-60 mL) until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic. [7][8]
-
Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for at least 15 hours to ensure complete cyclization.[6][7]
-
After cooling, neutralize the reaction mixture with a strong base (e.g., 50% NaOH solution).
-
Isolate the crude morpholine by distillation. The distillate will be an aqueous solution.
-
To improve separation, saturate the aqueous distillate with solid potassium hydroxide flakes.[1]
-
Separate the morpholine layer and dry it further over solid KOH.
-
For final purification, perform a fractional distillation, collecting the fraction boiling at 126-129°C.[6][7]
Problem 2: Low Conversion in a Reductive Amination to an N-Substituted Morpholine
Question: I am attempting to synthesize an N-aryl morpholine via reductive amination of morpholine with a ketone, but I am observing very low conversion to the desired product. What can I do to improve this?
Answer: Reductive amination is a powerful tool, but its success hinges on the delicate balance between iminium ion formation and reduction. Low conversion often points to an issue with one of these steps.
Troubleshooting Workflow for Low Conversion in Reductive Amination:
Caption: Troubleshooting workflow for low conversion in reductive amination.
Detailed Explanation of Troubleshooting Steps:
-
Slow Iminium/Enamine Formation: The initial condensation between the amine (morpholine) and the ketone can be slow, especially with less reactive ketones.[9]
-
Solution: The use of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can facilitate imine formation.[10] Alternatively, a two-step process where the imine is formed first (often with azeotropic removal of water) and then reduced in a separate step can be more effective.
-
-
Ineffective Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion as it forms.[6]
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective than sodium cyanoborohydride (NaBH₃CN) for challenging reductive aminations.[10][11] Sodium borohydride (NaBH₄) can also be used, but it should only be added after sufficient time has been allowed for imine formation, as it can also reduce the starting ketone.[10][11]
-
-
Suboptimal pH: The pH of the reaction is crucial. The reaction needs to be acidic enough to catalyze imine formation but not so acidic that the amine is fully protonated and non-nucleophilic.
-
Solution: The use of a buffer system or the addition of a mild acid like acetic acid can help maintain the optimal pH range.
-
-
Unreactive Ketone: Some ketones, particularly those that are sterically hindered or electron-deficient, can be unreactive under standard reductive amination conditions.[9]
-
Solution: Activating the ketone with a Lewis acid can increase its electrophilicity. If the substrate allows, using a more reactive aldehyde instead of a ketone will significantly improve the reaction rate.
-
Problem 3: Complex Mixture in Palladium-Catalyzed Carboamination
Question: I am trying to synthesize a cis-3,5-disubstituted morpholine using a Pd-catalyzed carboamination, but I'm getting a complex mixture of products and a low yield of the desired compound. How can I optimize this reaction?
Answer: Palladium-catalyzed carboamination is a powerful method for stereoselective synthesis, but its outcome is highly sensitive to the electronic properties of the substrates and the reaction conditions.[3]
Factors Influencing Pd-Catalyzed Morpholine Synthesis:
Caption: Factors influencing the outcome of Pd-catalyzed morpholine synthesis.
Optimization Strategies:
-
Electronic Properties of the Aryl Halide: The reaction generally proceeds more cleanly and in higher yield with electron-rich or electron-neutral aryl halides.[3] Electron-poor aryl bromides are known to lead to the formation of complex product mixtures.[6]
-
Recommendation: If possible, choose an electron-rich or neutral aryl halide coupling partner.
-
-
Choice of Phosphine Ligand: The phosphine ligand plays a crucial role in the catalytic cycle.
-
Recommendation: Screening different phosphine ligands can be beneficial. P(2-furyl)₃ has been shown to be effective in these reactions.[3]
-
-
Competing Side Reactions: Side reactions such as Heck arylation can compete with the desired carboamination pathway, particularly with certain substrates.[6]
-
Recommendation: Carefully control the reaction temperature and stoichiometry. Ensure high purity of starting materials and solvents.
-
Data on the Scope of Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines: [2]
| Entry | R¹ | Ar | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | i-Bu | 4-MeO-C₆H₄ | 66 | >20:1 |
| 2 | i-Bu | (E)-CH=CHPh | 55 | >20:1 |
| 3 | Bn | 4-MeO-C₆H₄ | 61 | >20:1 |
| 4 | Ph | 4-MeO-C₆H₄ | 58 | >20:1 |
Reactions were performed with Pd(OAc)₂, a phosphine ligand, and NaOtBu in toluene at 105 °C.[2][3]
Safety Considerations
-
The dehydration of diethanolamine involves the use of concentrated strong acids at high temperatures, which is hazardous. The addition of acid to diethanolamine is also strongly exothermic.[6]
-
Morpholine is a flammable and corrosive liquid.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- BenchChem. (2025).
- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals. BenchChem Technical Support.
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
- BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
-
Reddit. (2017). Challenging reductive amination. r/chemistry. [Link]
-
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.... [Link]
- BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds. BenchChem Technical Support.
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
-
National Institutes of Health. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]
-
National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]
-
AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]
-
AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1). [Link]
-
Royal Society of Chemistry. (n.d.). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
YouTube. (2022). Morpholine Preparation from Diethanolamine. [Link]
- Dissertation. (n.d.).
-
WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Organic Letters. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
"optimization of reaction conditions for Ethyl 3-ethylmorpholine-3-carboxylate synthesis"
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-ethylmorpholine-3-carboxylate. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource built on established chemical principles and field experience to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the N-alkylation of its precursor, Ethyl morpholine-3-carboxylate. This reaction involves the formation of a carbon-nitrogen bond at the secondary amine of the morpholine ring using an ethylating agent. While conceptually straightforward, this SN2 reaction is susceptible to various side reactions and requires careful control of reaction parameters to achieve high yield and purity.
This guide will provide a detailed experimental protocol, a troubleshooting guide for common issues, and a frequently asked questions (FAQ) section to support your experimental work.
Reaction Mechanism: N-Alkylation
The fundamental transformation is the nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of Ethyl morpholine-3-carboxylate attacks the electrophilic ethyl group of an ethyl halide (e.g., ethyl iodide or ethyl bromide). A base is typically required to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Caption: SN2 mechanism for the N-alkylation of Ethyl morpholine-3-carboxylate.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-ethylation of Ethyl morpholine-3-carboxylate. Optimization of specific parameters may be necessary depending on the scale and available reagents.
Materials:
-
Ethyl morpholine-3-carboxylate
-
Ethyl iodide (or Ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or Acetonitrile, DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl morpholine-3-carboxylate (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous acetone (10-20 mL per gram of starting material).
-
Initiation of Reaction: Begin stirring the suspension and add ethyl iodide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is very slow or shows low conversion even after prolonged reaction time. What could be the issue?
A1: Several factors can contribute to a sluggish reaction:
-
Insufficient Temperature: Ensure the reaction is maintained at a sufficient temperature to overcome the activation energy. If using a lower boiling point solvent like acetone, consider switching to a higher boiling point solvent such as acetonitrile (reflux at ~82°C) or dimethylformamide (DMF) and adjusting the temperature accordingly (e.g., 60-80°C).[1]
-
Poor Quality Reagents: The presence of water can hinder the reaction. Ensure all reagents and solvents are anhydrous. The ethyl halide should be of good quality and not degraded.
-
Ineffective Base: The base might not be sufficiently strong or may have poor solubility in the chosen solvent. While potassium carbonate is a common choice, you could consider using a stronger base like cesium carbonate, which is known to enhance the rate of N-alkylation.[2]
-
Choice of Halide: Ethyl iodide is generally more reactive than ethyl bromide due to the better leaving group ability of iodide. If you are using ethyl bromide and experiencing slow reaction rates, switching to ethyl iodide could be beneficial.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I avoid it?
A2: The most likely high molecular weight byproduct is the quaternary ammonium salt, formed by the over-alkylation of the desired product.[1][3] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of the ethylating agent. Start with a modest excess (e.g., 1.2 equivalents) and adjust based on reaction monitoring.
-
Slow Addition: Add the ethyl halide slowly to the reaction mixture to maintain a low concentration, which can disfavor the second alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation, although this may require a longer reaction time.
Q3: My final product is contaminated with unreacted starting material. How can I improve the conversion?
A3: In addition to the points mentioned in Q1, consider the following:
-
Increase Reaction Time: Ensure the reaction has been allowed to proceed to completion by monitoring with an appropriate analytical technique (TLC, LC-MS).
-
Increase Equivalents of Ethylating Agent: If over-alkylation is not a major issue, a slight increase in the equivalents of ethyl iodide or bromide (e.g., up to 2.0 equivalents) can help drive the reaction to completion.
-
Catalytic Additive: In some cases, adding a catalytic amount of sodium or potassium iodide when using an alkyl bromide can accelerate the reaction through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Q4: The work-up procedure is difficult, and I am losing a lot of my product. Are there any tips for a more efficient work-up?
A4: The basic nature of the product can sometimes complicate the work-up.
-
Aqueous Wash: A wash with a mild basic solution like saturated sodium bicarbonate is important to remove any remaining acidic byproducts.
-
Extraction Solvent: Ensure you are using a suitable extraction solvent. Ethyl acetate is a good first choice, but other solvents like dichloromethane could also be effective.
-
Emulsion Formation: If an emulsion forms during the aqueous wash, adding more brine can help to break it.
-
Purification: If the crude product is an oil, direct loading onto a silica gel column for purification is often the most efficient method to separate it from non-volatile impurities and any remaining starting material.
Caption: Troubleshooting decision tree for the N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for this reaction?
A1: Polar aprotic solvents are generally preferred for SN2 reactions. Common choices include:
-
Acetone: Good for reactions at moderate temperatures, and the byproduct potassium iodide is poorly soluble, which can help drive the reaction forward.
-
Acetonitrile (ACN): Allows for higher reaction temperatures than acetone, potentially leading to faster reaction rates.
-
Dimethylformamide (DMF): A highly polar solvent that can facilitate the reaction, but it can be more difficult to remove during work-up. Heating DMF with a base can sometimes lead to decomposition.
Q2: Which base is optimal for this N-alkylation?
A2: The choice of base is critical for neutralizing the acid byproduct.
-
Potassium Carbonate (K₂CO₃): A common, inexpensive, and effective base for this type of reaction. It is important to use the anhydrous form.
-
Triethylamine (Et₃N): A liquid organic base that can also be used. It acts as both a base and can sometimes be the solvent.
-
Cesium Carbonate (Cs₂CO₃): Often more effective than potassium carbonate due to its higher solubility in organic solvents, which can lead to faster reaction rates.[2]
Q3: Can I use other ethylating agents besides ethyl iodide or bromide?
A3: Yes, other ethylating agents can be used, though their reactivity and the reaction conditions may need to be adjusted.
-
Diethyl Sulfate: A potent but more hazardous ethylating agent.
-
Ethyl Triflate: A highly reactive ethylating agent that can be effective for less reactive amines.
Q4: How can I effectively monitor the progress of the reaction?
A4:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed. The starting amine and the product should have different Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of the starting material and can help identify the masses of any byproducts being formed, such as the quaternary ammonium salt.
Q5: What are the key safety precautions for this reaction?
A5:
-
Alkylating Agents: Ethyl iodide and ethyl bromide are alkylating agents and should be handled with care in a well-ventilated fume hood. They are toxic and potential carcinogens.
-
Solvents: The organic solvents used are flammable. Ensure the reaction is performed away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Equivalents of Ethyl Halide | 1.2 - 1.5 eq | A slight excess drives the reaction to completion while minimizing over-alkylation. |
| Equivalents of Base (K₂CO₃) | 2.0 - 3.0 eq | A sufficient excess to neutralize the generated acid and drive the equilibrium. |
| Reaction Temperature | 50 - 80 °C | Dependent on the solvent; higher temperatures can increase the rate but may also promote side reactions. |
| Reaction Time | 4 - 12 hours | Should be determined by reaction monitoring (TLC or LC-MS). |
References
-
Organic Syntheses Procedure. Piperidine, 1-ethyl-. Available at: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). Available at: [Link]
- Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 341-347.
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium carbonate and cesium fluoride: powerful and selective catalysts in organic synthesis. Tetrahedron, 58(18), 3515-3527.
-
Chemistry LibreTexts. Reactions of Amines. (2020). Available at: [Link]
Sources
Technical Support Center: A Researcher's Guide to Ethyl 3-ethylmorpholine-3-carboxylate
Welcome to the technical support guide for Ethyl 3-ethylmorpholine-3-carboxylate (CAS: 1305287-88-0).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and mitigate common side reactions, ensuring the integrity and success of your experiments. This guide moves beyond simple protocols to explain the chemical causality behind potential issues, empowering you with the expertise to navigate challenges effectively.
The unique structure of this compound, featuring a tertiary amine, an ethyl ester, and a key quaternary carbon at the 3-position, presents a specific reactivity profile. Understanding this profile is crucial for its successful application in complex synthetic routes.
Frequently Asked Questions & Troubleshooting Guides
Q1: My analysis (LCMS/NMR) shows a new, more polar, acidic byproduct, and my yields are low. What is the likely cause?
A: You are likely observing hydrolysis of the ethyl ester.
This is the most common side reaction for this class of compounds. The ester functional group is susceptible to cleavage back to the parent carboxylic acid and ethanol, particularly in the presence of water with either acid or base catalysis.[3][4]
-
Under Basic Conditions (Saponification): Hydroxide ions or other strong nucleophiles can directly attack the electrophilic carbonyl carbon of the ester. This reaction is irreversible and proceeds to completion, yielding the carboxylate salt.[3][5]
-
Under Acidic Conditions: The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by water. This is a reversible equilibrium reaction, driven to completion by an excess of water.[4][6]
Troubleshooting & Prevention Protocol:
| Factor | Conditions to Avoid | Recommended Practices | Rationale |
| pH | Strong aqueous acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH, LiOH).[5][6] | Use non-nucleophilic organic bases (e.g., DIPEA, DBU) for pH adjustments. If an acid is required, use a Lewis acid or an acid scavenger. | Organic bases are less likely to facilitate hydrolysis compared to aqueous inorganic bases. |
| Solvent | Protic solvents containing water (e.g., methanol, ethanol, wet acetonitrile). | Use anhydrous solvents (distilled over a drying agent like CaH₂) and run reactions under an inert atmosphere (N₂ or Ar). | Minimizing the presence of water, a key reactant in hydrolysis, is the most effective preventative measure.[5] |
| Temperature | Elevated temperatures (>60 °C) in the presence of moisture. | Maintain the lowest effective temperature for your reaction. Purify via column chromatography at room temperature instead of distillation if possible. | Hydrolysis rates, like most reactions, increase with temperature. |
| Workup | Aqueous acidic or basic washes if the contact time is prolonged. | Minimize the duration of aqueous washes. Use saturated sodium bicarbonate for neutralization, followed quickly by extraction. Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄). | Brief exposure is less likely to cause significant hydrolysis. Rapid and efficient extraction and drying remove water from the system. |
Q2: During workup or upon storage, I've noticed a significant new impurity that is highly polar and doesn't move from the baseline on my silica TLC plate. What is it?
A: This is characteristic of N-oxide formation.
The tertiary amine of the morpholine ring is susceptible to oxidation, forming a highly polar N-oxide.[7][8] This reaction can be caused by deliberate oxidizing agents used in the reaction or inadvertently by atmospheric oxygen, especially during prolonged heating or storage. Morpholine N-oxides are common oxidizing agents themselves, highlighting the stability and ease of formation of this functional group.[9]
Common Sources of Oxidation:
-
Peroxides (e.g., hydrogen peroxide, residual m-CPBA from other steps)[7][10]
-
Atmospheric oxygen, particularly with exposure to light or trace metal catalysts.
-
Other strong oxidizing agents (e.g., Oxone®, KMnO₄).
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent slow oxidation over time.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Avoid Oxidants: Scrutinize your reaction scheme for any incompatible reagents. If an oxidation is performed elsewhere in the synthesis, ensure the oxidant is completely quenched and removed before introducing the morpholine derivative.
-
Storage: Store the compound in an amber vial at low temperatures (2-8°C) under an inert gas to minimize degradation from both light and oxygen.[1]
Q3: I am working with a single enantiomer of this compound. Am I at risk of epimerization at the C3 position?
A: No, epimerization at the C3 position is not a chemically feasible side reaction for this specific molecule.
Epimerization or racemization of α-amino esters is a significant concern in peptide synthesis and related chemistry.[11][12] The process typically requires the abstraction of the acidic α-proton (the proton on the carbon bearing the carboxylate and amine groups) by a base to form a planar enolate intermediate, which can then be re-protonated from either face.
However, in Ethyl 3-ethyl morpholine-3-carboxylate, the C3 carbon is a quaternary center . It has no α-proton to be abstracted. Therefore, the stereochemical integrity at this center is robust and not susceptible to base-catalyzed epimerization. This is a key design feature that imparts stability to the stereocenter.
Q4: My reaction is not proceeding as expected when using strong acids or alkylating agents. What role does the morpholine nitrogen play?
A: The tertiary morpholine nitrogen is both basic and nucleophilic, which can interfere with or participate in reactions.
The lone pair of electrons on the nitrogen atom dictates its reactivity. The ether oxygen in the morpholine ring withdraws some electron density, making it slightly less basic than piperidine, but it remains a significant factor.[13]
-
Basicity: In the presence of strong acids (e.g., HCl, TFA), the nitrogen will be protonated to form a morpholinium salt. This has two major consequences:
-
Deactivation: The positive charge on the nitrogen deactivates the molecule toward electrophilic substitution and can alter its solubility profile dramatically.
-
Acid Scavenging: The morpholine will consume one equivalent of acid, which must be accounted for if the acid is intended as a catalyst for another transformation.
-
-
Nucleophilicity: The nitrogen can act as a nucleophile, attacking electrophilic centers.
-
Quaternization: It will react readily with alkylating agents (e.g., methyl iodide, benzyl bromide) to form a quaternary ammonium salt. This is an undesired side reaction unless it is the intended transformation.
-
Reaction with Acylating Agents: It can react with acyl chlorides or anhydrides.
-
Troubleshooting & Prevention Protocol:
| Scenario | Problem | Solution | Rationale |
| Acid-catalyzed reaction | Reaction fails or requires stoichiometric acid. | Add an additional equivalent of acid to account for the morpholine's basicity. | The first equivalent of acid is consumed by the morpholine nitrogen; the additional amount is then free to act as a catalyst. |
| Using an alkylating agent on another part of the molecule | Formation of a quaternary ammonium salt byproduct. | Consider an N-protection strategy (e.g., forming a temporary salt with a strong, non-nucleophilic acid like HClO₄) if compatible with other functionalities. However, this is often complex. A better strategy is to choose reaction partners and conditions where the desired reaction is significantly faster than N-alkylation. | Protecting the nitrogen prevents it from acting as a nucleophile, though this adds steps to the synthesis. |
| Base-sensitive reaction | The inherent basicity of the morpholine catalyzes an undesired side reaction. | Add one equivalent of a non-nucleophilic acid (like HCl gas or HCl in dioxane) to form the morpholinium salt in situ. This "masks" the basicity of the nitrogen. | The salt form is not basic and will not interfere with base-sensitive steps. |
References
-
Morpholine - Wikipedia. Wikipedia. [Link]
-
Epimerisation in Peptide Synthesis - PMC. PubMed Central - NIH. [Link]
-
hydrolysis of esters - Chemguide. Chemguide. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC. PubMed Central. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. ACS Publications. [Link]
-
Synthesis of N-2-hydroxydodecyl-morpholine N-oxide - PrepChem.com. PrepChem.com. [Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. MDPI. [Link]
-
N-methylmorpholine N-oxide Definition - Organic Chemistry Key Term | Fiveable. Fiveable. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. ResearchGate. [Link]
-
Ester hydrolysis - Wikipedia. Wikipedia. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC. NIH. [Link]
-
The Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
MORPHOLINE | - atamankimya.com. Ataman Kimya. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
-
(PDF) Epimerisation in Peptide Synthesis - ResearchGate. ResearchGate. [Link]
-
15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Lumen Learning. [Link]
-
Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
This compound | CAS 1305287-88-0 | AMERICAN ELEMENTS ®. American Elements. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences. [Link]
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- 13. Morpholine - Wikipedia [en.wikipedia.org]
"column chromatography conditions for purifying Ethyl 3-ethylmorpholine-3-carboxylate"
<content>
Welcome to the technical support center for the column chromatography purification of Ethyl 3-ethylmorpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address specific challenges you may encounter during the purification of this and structurally similar compounds, which are characterized by a tertiary amine within a polar heterocyclic ring system. Our focus is on providing practical, in-depth solutions grounded in chromatographic principles to enhance the purity, yield, and efficiency of your separations.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when designing a purification strategy for this compound.
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most common and cost-effective choice for compounds of moderate polarity like this compound.[1][2] However, due to the basic nature of the morpholine nitrogen, strong interactions with the acidic silanol groups (Si-OH) on the silica surface can occur, leading to significant peak tailing.[3][4][5]
For particularly challenging separations where tailing is severe, consider these alternatives:
-
Neutral or Basic Alumina (Al₂O₃): This can be a good alternative as it has a less acidic surface.[2][3]
-
Amine-functionalized Silica: This specialty phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes unwanted interactions with basic analytes.[3][5]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The selection of a mobile phase is a critical step that should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[6][7][8] The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35.[6][7][8][9] This Rf range typically ensures that the compound elutes from the column in a reasonable volume of solvent without compromising separation from impurities.
A standard approach is to use a binary mixture of a non-polar solvent and a more polar solvent.[8][10]
Start by testing a solvent system like 20-50% ethyl acetate in hexane and adjust the ratio to achieve the target Rf.[11][13]
Q3: Should I use an isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (Constant Solvent Composition): This is ideal if the impurities are well-separated from your product on the TLC plate (i.e., they have very different Rf values).
-
Gradient Elution (Increasing Solvent Polarity): This is more efficient if your crude material contains multiple impurities with a wide range of polarities. A gradient allows you to first elute non-polar impurities with a weak solvent system before increasing the polarity to elute your target compound and then any highly polar baseline impurities.[2][10]
Q4: My compound contains a basic tertiary amine. Are there special considerations for the mobile phase?
A4: Yes, this is a critical point. The basic nitrogen can be protonated by the acidic silica gel, causing the compound to stick to the stationary phase, resulting in poor recovery and severe peak tailing.[5][14] To counteract this, add a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent.[3] The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[14][15][16]
-
Ammonia: A solution of 7N ammonia in methanol can also be used, often as a component in a dichloromethane/methanol solvent system for more polar amines.[3]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the column chromatography run.
Problem: My compound is streaking or tailing severely on the column.
-
Cause: This is the most common issue for amine-containing compounds and is caused by strong acid-base interactions between the basic morpholine nitrogen and acidic silanol groups on the silica surface.[3][4][17] This leads to a non-ideal equilibrium during elution, where a fraction of the analyte molecules are strongly retained, smearing the band down the column.
-
Solution 1: Add a Basic Modifier. As detailed in FAQ #4, the most effective solution is to add 0.1-1% triethylamine (TEA) to your eluent system.[3] The TEA deactivates the acidic sites on the silica, leading to sharper, more symmetrical peaks.[14][15]
-
Solution 2: Use an Alternative Stationary Phase. If adding a modifier is insufficient or undesirable, switch to a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[3][5]
Problem: My compound will not elute from the column (Rf = 0).
-
Cause: The mobile phase is not polar enough to displace your compound from the stationary phase.[18] This can also be exacerbated by the strong interaction of the tertiary amine with the silica gel.
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you are already using a high percentage of ethyl acetate, consider switching to a more polar solvent like methanol. A common system for polar compounds is 1-10% methanol in dichloromethane.[11] Be cautious, as using more than 10% methanol can potentially dissolve some of the silica gel.[11]
-
Solution 2: Add a Basic Modifier. Even if the polarity is sufficient, strong adsorption can prevent elution. Adding triethylamine can reduce this interaction and allow the compound to move down the column.[3][14]
Problem: My compound is eluting too quickly (Rf > 0.5), resulting in poor separation.
-
Cause: The mobile phase is too polar.[18] It is competing too effectively with your compound for the stationary phase, causing all components to travel with the solvent front.
-
Solution: Decrease Mobile Phase Polarity. Reduce the percentage of the polar solvent in your eluent. For example, if you are using 50% ethyl acetate in hexane, try 20% or 30%. The goal is to bring the Rf of your target compound into the optimal 0.25-0.35 range.[6][8]
Problem: I have very low recovery of my product after the column.
-
Cause 1: Irreversible Adsorption. The tertiary amine may be binding irreversibly to the acidic silica gel.[3]
-
Solution 1: Use a mobile phase containing triethylamine or switch to a less acidic stationary phase like alumina.[3][5]
-
Cause 2: Column was Overloaded. Loading too much crude material onto the column can lead to poor separation and product loss.[1]
-
Solution 2: Use an appropriate ratio of silica gel to crude product. For easy separations, a ratio of 30:1 (silica:crude, by weight) is sufficient, but for more difficult separations, a ratio of 100:1 or higher may be necessary.[9][19]
Experimental Protocols & Data
Protocol 1: Method Development using TLC
-
Prepare several small TLC developing chambers with different solvent systems (e.g., 10%, 20%, 40% Ethyl Acetate/Hexane).
-
For amine-containing compounds, prepare a parallel set of chambers where the solvent systems are modified with 0.5% triethylamine.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of each TLC plate.[8]
-
Place one plate in each chamber, ensuring the baseline is above the solvent level.[7]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[7]
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots (e.g., using a UV lamp or an iodine chamber).
-
Calculate the Rf for your product in each system. Select the system that provides an Rf of ~0.3 and gives the best separation from impurities.[7][8]
Protocol 2: Slurry Packing a Silica Gel Column
-
Secure a glass column of the appropriate size vertically to a ring stand.[20]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[9][21]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent.[9][20] Stir gently to remove air bubbles.[19]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column.[22] Use a funnel to prevent spillage.
-
Gently tap the side of the column to encourage even packing and dislodge any trapped air bubbles.[19][22]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[9]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[22]
Data Summaries
Table 1: Recommended Silica Gel to Sample Ratios
| Separation Difficulty | ΔRf between spots | Recommended Mass Ratio (Silica:Crude) |
| Easy | > 0.20 | 20:1 to 40:1 |
| Moderate | 0.10 - 0.20 | 40:1 to 100:1[19] |
| Difficult | < 0.10 | 100:1 to 200+[19] |
Table 2: Common Solvents in Order of Increasing Polarity (Eluting Power on Silica)
| Solvent | Polarity Index |
| Hexane / Petroleum Ether | ~0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane (DCM) | 3.1 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Methanol (MeOH) | 5.1 |
Visual Diagrams
Workflow for Method Development
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. use of Triethylamine - Chromatography Forum [chromforum.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. web.uvic.ca [web.uvic.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. researchgate.net [researchgate.net]
- 22. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
Technical Support Center: Degradation Pathways of Ethyl 3-Ethylmorpholine-3-carboxylate
An Introductory Note from the Senior Application Scientist:
Welcome to the technical support center for Ethyl 3-ethylmorpholine-3-carboxylate. As researchers and drug development professionals, understanding the stability and degradation profile of a molecule is paramount to ensuring its efficacy, safety, and shelf-life. While specific degradation studies on this compound are not extensively documented in publicly available literature, this guide has been developed by leveraging established principles of organic chemistry and drawing parallels with structurally similar compounds.
This resource is designed to be a dynamic, troubleshooting-focused guide. It anticipates the challenges you may encounter during your experimental work and provides both theoretical insights and practical, step-by-step protocols. Our approach is grounded in scientific integrity, aiming to equip you with the knowledge to predict, identify, and control the degradation of this molecule.
Frequently Asked Questions (FAQs)
???+ question "What are the most likely degradation pathways for this compound under typical laboratory and storage conditions?"
???+ question "My compound appears to be degrading even under neutral pH and in the absence of strong oxidizing agents. What could be the cause?"
???+ question "What are the expected degradation products I should be looking for?"
???+ question "How can I minimize the degradation of this compound during storage and handling?"
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to common issues encountered during experimental work.
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers
Symptoms:
-
A significant decrease in the peak area of this compound in your chromatogram over a short period.
-
The appearance of a more polar peak, likely corresponding to the carboxylic acid degradant.
Possible Cause:
-
pH-dependent hydrolysis. The rate of ester hydrolysis is significantly influenced by pH.
Troubleshooting Steps:
-
pH Stability Profile: Conduct a forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to determine the pH at which the compound is most stable.[1][2][3]
-
Buffer Selection: Choose a buffer system that maintains the pH in the most stable range identified in your stability profile.
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow down the hydrolysis rate.
Caption: Troubleshooting workflow for oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound
-
0.1 N HCl
-
0.01 N NaOH
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare three sets of solutions by diluting the stock solution with:
-
0.1 N HCl (acidic condition)
-
0.01 N NaOH (basic condition)
-
Phosphate buffer, pH 7.0 (neutral condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Plot the percentage of the remaining parent compound against time for each condition.
Protocol 2: Forced Degradation Study (Oxidation)
Objective: To identify potential oxidative degradation products.
Materials:
-
This compound
-
3% Hydrogen peroxide (H₂O₂) solution
-
HPLC-MS system
Procedure:
-
Prepare a solution of this compound in a mixture of water and a co-solvent like acetonitrile.
-
Add a small volume of 3% H₂O₂ to the solution.
-
Incubate the solution at room temperature, protected from light.
-
Monitor the reaction by HPLC at regular intervals until a significant amount of degradation (e.g., 10-20%) is observed.
-
Analyze the stressed sample using an HPLC-MS system to identify the mass of the degradation products.
-
Based on the mass data, propose the structures of the oxidative degradants (e.g., N-oxide will have an increase of 16 Da).
Predicted Degradation Pathways
Caption: Predicted degradation pathways of the molecule.
References
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION P
- Morpholine (EHC 179, 1996). INCHEM.
- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH.
- The microbial degradation of morpholine.
- Unraveling the Novel Bacterial Assisted Biodegradation P
- Technical Support Center: Hydrolysis of Sterically Hindered Esters. Benchchem.
- Technical Support Center: Microbial Degradation of Morpholine in Industrial Effluent. Benchchem.
- Oxidative Degradation of Amines With High-Temperature Cycling.
- (S)
- Oxidative degradation of amines using a closed batch system.
- Unraveling the Novel Bacterial Assisted Biodegradation P
- Degradation of morpholine by Mycobacterium sp.
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
- Forced Degrad
- Degradation of morpholine by an EnvironmentalMycobacterium Strain Involves a Cytochrome P-450.
- OXIDATIVE DEGRADATION OF DIETHANOLAMINE SOLVENT INDUCED BY NITROGEN DIOXIDE AND DISSOLVED M
- Development of forced degradation and stability indic
- Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents.
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.
- Forced Degrad
- hydrolysis of esters. Chemguide.
- Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
- Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Deriv
- Synthesis and SAR of morpholine and its derivatives: A review upd
- A review on pharmacological profile of Morpholine derivatives.
- An updated review on morpholine derivatives with their pharmacological actions.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 3-Ethylmorpholine-3-Carboxylate Derivatives: An Analysis by Analogy
For researchers, scientists, and professionals in drug development, the morpholine scaffold represents a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical and metabolic properties.[1][2][3] This guide delves into the biological potential of a specific, yet underexplored, class of these compounds: Ethyl 3-ethylmorpholine-3-carboxylate derivatives .
While direct, extensive research on this precise scaffold is nascent, this guide provides a comprehensive comparative analysis by examining structurally related morpholine derivatives and other heterocyclic carboxylates. By understanding the structure-activity relationships (SAR) of these analogous compounds, we can extrapolate potential therapeutic applications and guide future research toward this promising chemical space. This analysis will focus primarily on the anticancer and antimicrobial potential, as these are the most prominently reported activities for related structures.
General Synthesis of the Morpholine-3-Carboxylate Scaffold
The synthesis of substituted morpholine rings is a well-established field, often involving key strategies like intramolecular cyclization.[4] For the specific this compound core, a synthetic chemist would typically consider a multi-step sequence that allows for diversification at the morpholine nitrogen and potentially on the ethyl group at the 3-position. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for producing N-substituted morpholine-3-carboxylate derivatives.
This synthetic versatility is crucial as it allows for the creation of a library of compounds where substituents can be systematically varied to probe their effects on biological activity, forming the basis of Structure-Activity Relationship (SAR) studies.
Comparative Analysis of Anticancer Activity
Insights from Morpholine-Containing Anticancer Agents
Numerous studies have demonstrated that incorporating a morpholine ring into various molecular frameworks can lead to potent anticancer activity. For instance, a series of morpholine-substituted quinazoline derivatives showed significant cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines.[5] In one study, compounds designated AK-3 and AK-10 were identified as particularly potent, with IC50 values in the low micromolar range, even outperforming the standard drug colchicine in some cases.[5]
Another study on N-azole substituted thiomorpholine derivatives (a sulfur-containing analogue of morpholine) identified a compound with a chloro-substituted aromatic ring as a lead molecule against A549 and HeLa cells, with an IC50 value of 10.1 µM against the A549 cell line.[6] This highlights that substitutions on moieties attached to the morpholine nitrogen are critical for potent cytotoxicity.
Comparative Data from Structurally Related Heterocyclic Carboxylates
To build a predictive comparison, we can analyze data from other heterocyclic carboxylates that have been evaluated for anticancer activity. This comparison is based on the hypothesis that the ethyl carboxylate group at a stereocenter, common to our target scaffold, plays a significant role in molecular interactions.
| Compound Class/Derivative | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| Quinoline-3-Carboxylate Derivative (4m) | MCF-7 (Breast) | 0.33 | [7] |
| Quinoline-3-Carboxylate Derivative (4k) | K562 (Leukemia) | 0.28 | [7] |
| N-Azole Substituted Thiomorpholine | A549 (Lung) | 10.1 | [6] |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 | [5] |
| Morpholine-Quinazoline (AK-3) | MCF-7 (Breast) | 6.44 | [5] |
| 3,4-diaryl-tetrahydroquinoline (3c) | A-431 (Skin) | 2.0 | [3] |
| Imidazotriazine Carboxylate (11) | LS180 (Colon) | Growth Inhibition noted at 50 µg/ml | [8] |
This table presents a selection of data from the literature to provide a comparative context. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
The data strongly suggests that heterocyclic structures containing a carboxylate or carboxamide group can exhibit potent, low-micromolar anticancer activity.[7][9] The quinoline-3-carboxylate derivatives, in particular, show exceptional potency.[7] For the this compound scaffold, it is therefore plausible that N-arylation or N-acylation with complex aromatic or heterocyclic groups could yield compounds with significant cytotoxic potential.
Comparative Analysis of Antimicrobial Activity
The morpholine ring is also a key pharmacophore in several antimicrobial agents.[1] By analogy, derivatives of this compound are promising candidates for development as novel antibacterial or antifungal drugs.
Insights from Morpholine-Containing Antimicrobial Agents
Studies on various morpholine derivatives have reported a broad spectrum of antimicrobial activity. For example, a series of newly synthesized morpholine derivatives were tested against twenty-nine Gram-positive and Gram-negative bacteria, with several compounds showing high inhibitory action.[10] Another study synthesized morpholine derivatives containing an azole nucleus and found them to be active against Mycobacterium smegmatis and various fungi.[11]
Comparative Data from Structurally Related Heterocyclic Carboxylates
Examining other heterocyclic carboxylates provides a quantitative basis for comparison and helps in predicting the potential efficacy of our target compounds.
| Compound Class/Derivative | Microbial Strain(s) | Reported MIC (µg/mL) or Activity | Reference |
| Quinoline Carboxamide Analogues (1a, 1b, 1k-1o) | Aeromonas spp. | Promising activity at 200 µg/ml | [12][13] |
| Ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | Potent activity reported | [7][14] |
| Coumarin-3-carboxylic acid derivative (A9) | Xanthomonas oryzae pv oryzae | EC50 = 11.05 | [15] |
| Coumarin-3-carboxylic acid derivative (A9) | Acidovorax citrulli | EC50 = 8.05 | [15] |
| 1-(2-chlorophenyl)-2-hydrazonoimidazolidine | Staphylococcus aureus | 15.62 | [8] |
| 1-(2-chlorophenyl)-2-hydrazonoimidazolidine | Escherichia coli | 15.62 | [8] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration. Lower values indicate higher potency.
The data indicates that ethyl carboxylate-bearing heterocycles, such as quinoline propanoates and coumarin derivatives, can be potent antimicrobial agents.[7][14][15] The activity is highly dependent on the nature of the heterocyclic core and the substituents. For the this compound scaffold, derivatization at the nitrogen atom with various lipophilic and electron-withdrawing groups would be a rational strategy to explore and optimize antimicrobial activity.
Key Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details standardized protocols for evaluating the biological activities discussed. These protocols are self-validating systems when appropriate controls are included.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Essential Controls: Include wells with untreated cells (negative control), cells treated with the vehicle (e.g., DMSO) alone, and cells treated with a known cytotoxic drug (positive control, e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions.
-
Essential Controls: Include a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and a positive control well (broth + inoculum + standard antibiotic like Ciprofloxacin or Fluconazole).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold holds considerable, albeit underexplored, potential as a source of new therapeutic agents. Based on a comparative analysis of structurally related compounds, derivatives of this scaffold are promising candidates for anticancer and antimicrobial drug discovery programs.
The data from analogous heterocyclic carboxylates suggest that potent biological activity is achievable, particularly with the introduction of diverse substituents on the morpholine nitrogen. Future research should focus on the synthesis of a focused library of these derivatives and their systematic evaluation using the standardized protocols outlined above. Such studies are essential to establish concrete structure-activity relationships and to identify lead compounds for further preclinical development. The exploration of this chemical space could yield novel molecules with significant therapeutic value.
References
- Erol, K., et al. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica.
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Acquaviva, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
-
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
-
Khan, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. [Link]
-
Dhiman, P., et al. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]
-
Reddy, P. R., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie, 347(3), 221-228. [Link]
-
Vlachou, M., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]
-
Sławiński, J., et al. (2008). Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][4][10][11]triazin-3-yl)formate. PubMed. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. PubMed Central. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Bánóczi, G., et al. (2018). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. PubMed Central. [Link]
-
Kumar, A., et al. (2022). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [Link]
-
Kumar, D., et al. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. [Link]
-
Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]
-
Chen, J., et al. (2002). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. PubMed. [Link]
-
Kumar, D., et al. (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. Manipal Research Portal. [Link]
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- 2. Synthesis and anticancer activities of 3-arylflavone-8-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro screening of compounds derived from Ethyl 3-ethylmorpholine-3-carboxylate"
An In-Depth Technical Guide to the In Vitro Screening of Novel Compounds Derived from Ethyl 3-ethylmorpholine-3-carboxylate
Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
Morpholine, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties—imparting improved solubility, metabolic stability, and pharmacokinetic profiles—have established it as a "privileged scaffold".[2] This is evidenced by its presence in over 20 FDA-approved drugs, including the antibacterial agent Linezolid and the anticancer drug Gefitinib.[3][4][5] The strategic incorporation of the morpholine moiety can enhance a molecule's potency and its interactions with biological targets.[6][7]
This guide focuses on a systematic approach to the in vitro screening of novel compounds derived from the lead structure, This compound (CAS 1305287-88-0).[8][9] While this specific core provides a flexible template for generating a diverse chemical library, this document will establish a comprehensive framework for evaluating its derivatives. We will compare their potential biological activities against established, potent morpholine-containing compounds, providing the necessary experimental context for researchers, scientists, and drug development professionals to assess this promising chemical space.
Comparative Framework: Benchmarking Against Known Bioactive Morpholine Derivatives
To meaningfully assess the potential of our novel compound library, it is crucial to benchmark their performance against well-characterized morpholine derivatives with proven biological activity. For this guide, we will use data from published studies on anticancer agents as our primary comparators.
Table 1: Performance of Reference Morpholine-Containing Anticancer Agents
| Compound ID | Target Cancer Cell Line | Reported IC₅₀ (µM) | Key Structural Feature | Reference |
| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | Morpholine-substituted quinazoline | [5][10] |
| A549 (Lung) | 8.55 ± 0.67 | Morpholine-substituted quinazoline | [5][10] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | Morpholine-substituted quinazoline | [5][10] | |
| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | Morpholine-substituted tetrahydroquinoline | [2] |
| Compound 2g | SW480 (Colon) | 5.10 ± 2.12 | Pyrimidine-morpholine hybrid | [6] |
| MCF-7 (Breast) | 19.60 ± 1.13 | Pyrimidine-morpholine hybrid | [6] |
Primary Screening Workflow: A Multi-Assay Approach
A robust initial screening cascade is essential to identify promising "hits" from a compound library. The workflow should efficiently assess primary cytotoxicity and a secondary, more specific biological activity, such as antimicrobial efficacy.
Caption: Principle of the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. [3][11] * Rationale: It is critical to avoid disturbing the cell monolayer to prevent accidental lysis and false-positive results.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits are recommended) to each well containing the supernatant. 4[3]. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. 5[3]. Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. 7[3]. Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells fully lysed with a lysis buffer).
[11]#### 3. Antimicrobial Activity: Broth Microdilution Assay
This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
[12]Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. 3[13][14]. Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Scientist's Note: Visual inspection can be supplemented by adding a viability indicator like resazurin or by reading the optical density (OD) at 600 nm with a plate reader for a more quantitative assessment.
-
Conclusion and Future Directions
This guide provides a robust, multi-assay framework for the initial in vitro screening of novel compounds derived from this compound. By employing standardized assays for cytotoxicity (MTT, LDH) and antimicrobial activity (broth microdilution), researchers can efficiently identify promising lead candidates. T[11][12]he critical step is to compare the performance of these new derivatives against known bioactive morpholine compounds to contextualize their potency and selectivity.
[2][5]Hits identified through this primary screening cascade should be advanced to more complex secondary assays, such as mechanism of action studies (e.g., cell cycle analysis, apoptosis assays) and further profiling against a broader panel of cell lines or microbial strains. T[5][6]he ultimate goal is the continued exploration of the rich chemical space offered by the morpholine scaffold to develop next-generation therapeutic agents.
[1]---
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A Comparative Guide to the Synthetic Routes of Ethyl 3-ethylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Route 1: Post-Cyclization C3-Alkylation of a Morpholine Precursor
This strategy involves the initial synthesis of the morpholine core, followed by the introduction of the ethyl group at the C3 position. This is a convergent approach that builds upon a common heterocyclic intermediate.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of Ethyl morpholine-3-carboxylate
The precursor, Ethyl morpholine-3-carboxylate, can be synthesized from L-serine, a readily available chiral starting material. This multi-step process typically involves the formation of a morpholinone intermediate, followed by reduction.[1]
Experimental Protocol:
-
N-Chloroacetylation of L-serine tert-butyl ester: L-serine tert-butyl ester is reacted with chloroacetyl chloride in a suitable solvent like dichloromethane in the presence of a base to yield N-chloroacetyl-L-serine tert-butyl ester.[1]
-
Intramolecular Cyclization: The N-chloroacetylated intermediate is then treated with a base, such as sodium ethoxide in toluene, to effect an intramolecular Williamson ether synthesis, forming (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.[1]
-
Reduction of the Lactam: The morpholinone is reduced to the corresponding morpholine. A common method involves the use of a reducing agent like sodium borohydride in the presence of a Lewis acid such as aluminum trichloride in a solvent like methanol. This step yields (S)-morpholine-3-carboxylic acid tert-butyl ester.[1]
-
Esterification and Deprotection: The tert-butyl ester can be transesterified to the ethyl ester under acidic conditions (e.g., HCl in ethanol), which also serves to remove the tert-butyl protecting group, yielding Ethyl morpholine-3-carboxylate hydrochloride. The free base can be obtained by neutralization.
Step 2: C3-Alkylation of Ethyl morpholine-3-carboxylate
The key step in this route is the selective alkylation of the α-carbon of the amino ester. This requires the use of a strong, non-nucleophilic base to generate the enolate, followed by the addition of an ethylating agent.
Experimental Protocol:
-
Enolate Formation: To a solution of Ethyl morpholine-3-carboxylate in a dry, aprotic solvent such as tetrahydrofuran (THF) at low temperature (-78 °C), a strong base like lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Alkylation: An ethylating agent, such as iodoethane or bromoethane, is then added to the reaction mixture. The reaction is allowed to slowly warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Route 2: Ring-Closing Metathesis of an Acyclic Precursor
This approach constructs the morpholine ring from a suitably substituted acyclic precursor, installing the C3-substituents prior to cyclization. A plausible strategy involves the synthesis of a substituted N-allyl-2-amino alcohol, followed by a ring-closing metathesis (RCM) reaction.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Step 1: Synthesis of the Acyclic Precursor (Ethyl 2-(allylamino)-2-ethyl-3-hydroxypropanoate)
The synthesis of the acyclic precursor can be achieved starting from ethyl 2-bromobutanoate.
Experimental Protocol:
-
Azide Formation: Ethyl 2-bromobutanoate is reacted with sodium azide in a polar aprotic solvent like DMF to yield ethyl 2-azidobutanoate.
-
Reduction to Amine: The azide is then reduced to the corresponding amine, ethyl 2-aminobutanoate, typically through catalytic hydrogenation (H2, Pd/C) or using a reducing agent like lithium aluminum hydride.
-
N-Allylation: The primary amine is selectively N-allylated using allyl bromide in the presence of a mild base like potassium carbonate to give ethyl 2-(allylamino)butanoate.
-
Hydroxymethylation: The α-carbon is then hydroxymethylated. This can be achieved by forming the enolate with a strong base (e.g., LDA) at low temperature, followed by reaction with formaldehyde. This yields the desired acyclic precursor, ethyl 2-(allylamino)-2-ethyl-3-hydroxypropanoate.
Step 2: Ring-Closing Metathesis and Reduction
The morpholine ring is formed via an intramolecular ring-closing metathesis reaction, followed by reduction of the resulting double bond.
Experimental Protocol:
-
Ring-Closing Metathesis (RCM): The acyclic precursor is dissolved in a suitable solvent like dichloromethane and treated with a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. The reaction is typically stirred at room temperature or with gentle heating to drive the cyclization, which forms a dihydro-1,4-oxazine intermediate.
-
Reduction: The resulting unsaturated cyclic compound is then reduced to the saturated morpholine. This is commonly achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Purification: The final product, this compound, is purified by column chromatography.
Comparison of the Synthetic Routes
| Feature | Route 1: Post-Cyclization C3-Alkylation | Route 2: Ring-Closing Metathesis |
| Starting Materials | L-serine, chloroacetyl chloride, ethylating agent | Ethyl 2-bromobutanoate, allyl bromide, formaldehyde |
| Key Reactions | Intramolecular cyclization, lactam reduction, C-alkylation | N-allylation, hydroxymethylation, ring-closing metathesis, hydrogenation |
| Stereochemistry | If starting with chiral serine, the C3 stereocenter is set early. Alkylation creates a new chiral center, potentially leading to diastereomers. | The initial precursor is racemic unless a chiral resolution or asymmetric synthesis is employed. |
| Potential Challenges | - N-alkylation as a side reaction during C3-alkylation.- Use of strong, air-sensitive bases (LDA).- Potential for racemization during enolate formation. | - Multi-step synthesis of the acyclic precursor.- Cost and sensitivity of the Grubbs' catalyst.- Potential for competing side reactions during RCM. |
| Scalability | The synthesis of the morpholine precursor is scalable. The C-alkylation step might require careful optimization for large-scale production. | The multi-step nature of the precursor synthesis might be less efficient for large-scale synthesis. RCM can be expensive on a large scale. |
| Overall Yield | The overall yield will be dependent on the efficiency of the multi-step synthesis of the precursor and the selectivity of the alkylation step. | The overall yield is the product of several steps, which may result in a lower overall yield compared to a more convergent route. |
Conclusion
Both Route 1 and Route 2 present viable, albeit hypothetical, strategies for the synthesis of this compound.
Route 1 offers a more convergent approach, building upon a pre-formed heterocyclic core. The main challenge lies in achieving selective C3-alkylation without competing N-alkylation and controlling the stereochemistry of the newly formed quaternary center. This route may be preferable if the precursor, Ethyl morpholine-3-carboxylate, is commercially available or can be synthesized efficiently in-house.
Route 2 is a more linear synthesis that constructs the molecule from a simple acyclic starting material. While it avoids the challenge of selective C-alkylation on the ring, it requires a longer synthetic sequence and the use of a costly transition metal catalyst for the key ring-closing step.
The choice of the optimal synthetic route will depend on several factors, including the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the capabilities of the laboratory for handling sensitive reagents and performing the key transformations. For initial small-scale synthesis and analogue preparation, Route 1 might offer a more direct path if the precursor is accessible. For a more flexible approach that allows for greater diversity in the substituents, the linear strategy of Route 2 could be advantageous, despite its length. Further experimental validation is required to determine the most efficient and practical route for the synthesis of this target molecule.
References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine-3-Carboxylate Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged" scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, contribute to improved pharmacokinetic profiles of drug candidates.[3] The nitrogen atom provides a site for substitution to modulate potency and selectivity, while the overall structure can influence solubility and metabolic stability.[3][4] These characteristics have led to the incorporation of the morpholine moiety in numerous approved drugs and clinical candidates across various therapeutic areas.[5]
Deciphering the Structure-Activity Landscape: Key Modification Points
The biological activity of morpholine-containing compounds can be finely tuned by introducing substituents at various positions of the heterocyclic ring. This guide will focus on the impact of these modifications, particularly at the C-3 position, in the context of anticancer and CNS-active agents.
Figure 1. Key positions for substitution on the morpholine ring to modulate biological activity.
SAR of Morpholine Analogs as Anticancer Agents
The morpholine scaffold is a common feature in a variety of anticancer agents. Structure-activity relationship studies have revealed that substitutions on the morpholine ring can significantly impact their potency and selectivity.
The Critical Role of C-3 Substitution
Emerging evidence suggests that the introduction of substituents at the C-3 position of the morpholine ring can lead to a notable increase in anticancer activity.[6] This position allows for the exploration of chemical space in close proximity to the core heterocycle, potentially influencing interactions with biological targets.
One review highlights that alkyl substitution at the third position of the morpholine ring can enhance anticancer activity.[6] While specific data for a broad range of 3-substituted analogs is sparse in the reviewed literature, this points to a promising avenue for analog design. The nature of the substituent, whether it is a simple alkyl chain or a more complex aryl group, can be expected to influence target binding and cellular activity.
Comparative Analysis of Substituted Morpholine Derivatives
To illustrate the impact of substitution on anticancer activity, the following table summarizes the in vitro cytotoxicity of various morpholine derivatives against different cancer cell lines. It is important to note that these compounds represent a range of structural classes where the morpholine is a key feature, but direct comparison should be made with caution due to the diversity of the overall molecular structures.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 10e | A549 (Lung) | 0.033 | Morpholine-substituted tetrahydroquinoline | [7][8] |
| 10h | MCF-7 (Breast) | 0.087 | Morpholine-substituted tetrahydroquinoline | [7] |
| 10d | A549, MCF-7, MDA-MB-231 | 0.062, 0.58, 1.003 | Morpholine-substituted tetrahydroquinoline | [7] |
| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | N-morpholine derivative | |
| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | N-morpholine derivative | |
| 6y | A549, NCI-H1975 (Lung) | 1.1 | Benzomorpholine derivative | [9] |
Analysis of Anticancer Data: The data clearly indicates that the nature and position of substituents on the morpholine-containing scaffold have a profound effect on anticancer potency. For instance, the morpholine-substituted tetrahydroquinoline derivatives (10e, 10h, and 10d) exhibit potent, nanomolar to low-micromolar activity.[7][8] In contrast, the N-morpholine derivatives M5 and M2 show significantly lower potency. This underscores the importance of the overall molecular context in which the morpholine ring is placed. The benzomorpholine derivative 6y also demonstrates promising low-micromolar activity against lung cancer cell lines.[9]
SAR of Morpholine Analogs as Central Nervous System (CNS) Agents
The physicochemical properties of the morpholine ring make it an attractive scaffold for the design of CNS-active drugs.[3] Its ability to modulate properties like blood-brain barrier (BBB) permeability is a key advantage.[3]
Influence of Substituents on CNS Activity
In the context of CNS agents, substitutions on the morpholine ring are crucial for achieving desired potency and selectivity for specific receptors or enzymes. While the provided search results do not offer specific SAR data for ethyl 3-ethylmorpholine-3-carboxylate analogs in the CNS space, general principles can be inferred from studies on other morpholine derivatives. For instance, in the development of dopamine D4 receptor ligands, the substitution pattern on the morpholine ring was found to be critical for affinity.[10]
The design of CNS drugs often involves a delicate balance of lipophilicity and polarity to ensure BBB penetration. The morpholine ring itself contributes to this balance, and further modifications can be used to fine-tune these properties.[11][12]
Experimental Protocols: A Foundation for Comparative Analysis
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of morpholine analogs.
In Vitro Anticancer Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.
Protocol:
-
Cell Plating: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The synthesized morpholine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is washed away with a dilute acetic acid solution.
-
Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target.
Workflow:
Figure 2. A typical workflow for molecular docking studies of morpholine analogs.
This computational approach can provide valuable insights into the potential mechanism of action and guide the design of more potent analogs. For example, docking studies of morpholine derivatives with topoisomerase II have revealed key hydrogen bonding interactions that contribute to their inhibitory activity.
Conclusion and Future Directions
This comparative guide highlights the critical role of substitutions on the morpholine ring in modulating biological activity, particularly in the areas of oncology and neuroscience. The C-3 position, in particular, represents a promising vector for modification to enhance anticancer potency.
Future research should focus on the systematic synthesis and evaluation of 3-substituted morpholine-3-carboxylate analogs to build a more detailed and specific SAR understanding. Combining robust in vitro and in vivo testing with computational modeling will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.
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Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). ResearchGate. Retrieved from [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
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Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. Retrieved from [Link]
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Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Retrieved from [Link]
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Özdemir, Z., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Saudi Pharmaceutical Journal, 23(5), 538-545. Retrieved from [Link]
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Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. Retrieved from [Link]
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Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2024). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-ethylmorpholine-3-carboxylate: A Modern Approach vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a privileged structural motif in medicinal chemistry, valued for its favorable physicochemical properties which can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] Specifically, 3-substituted morpholine derivatives are of significant interest as they allow for precise three-dimensional orientation of substituents, crucial for optimizing interactions with biological targets. This guide provides an in-depth comparison of a novel, efficient synthetic strategy for a representative 3-substituted morpholine, Ethyl 3-ethylmorpholine-3-carboxylate, against a more traditional, multi-step approach. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each method to provide a comprehensive resource for researchers in the field.
The Traditional Approach: A Multi-Step Annulation Strategy
Historically, the synthesis of substituted morpholines has often relied on the cyclization of 1,2-amino alcohols with reagents that introduce a two-carbon unit. A common strategy involves the acylation of the amino group with a haloacetyl chloride, followed by an intramolecular Williamson ether synthesis and subsequent reduction of the resulting morpholinone. While conceptually straightforward, this approach often suffers from multiple steps, the use of hazardous reagents, and potentially low overall yields.
A plausible traditional synthesis of this compound would commence with the synthesis of the key intermediate, ethyl 2-amino-2-ethyl-3-hydroxypropanoate. This can be achieved through a multi-step sequence starting from a readily available amino acid. The subsequent cyclization would then require N-alkylation with a two-carbon electrophile followed by intramolecular cyclization.
Limitations of the Traditional Approach:
-
Multiple Synthetic Steps: The multi-step nature of this approach leads to a lower overall yield and increased consumption of reagents and solvents.
-
Use of Hazardous Reagents: Reagents such as chloroacetyl chloride are corrosive and require careful handling.
-
Limited Atom Economy: The step-wise construction often generates stoichiometric byproducts, reducing the overall efficiency of the synthesis.
A Novel Approach: Copper-Catalyzed Three-Component Synthesis
Recent advancements in synthetic methodology have enabled the development of more efficient and convergent strategies for the synthesis of highly substituted morpholines. One such innovative approach is a copper-catalyzed three-component reaction involving an amino alcohol, an aldehyde, and a diazomalonate.[3] This method allows for the rapid and diastereoselective construction of the morpholine ring in a single step, offering significant advantages over traditional methods.
The proposed mechanism for this transformation involves the copper-catalyzed formation of a carbene from the diazomalonate. This carbene then reacts with the amino alcohol to form a ylide, which subsequently undergoes a cyclization cascade with the aldehyde to furnish the highly substituted morpholine product.[3]
Advantages of the New Method:
-
High Convergence and Efficiency: The one-pot, three-component nature of the reaction significantly streamlines the synthetic process, leading to higher overall yields and reduced reaction times.
-
Broad Substrate Scope: The reaction is tolerant of a wide range of substituents on the amino alcohol and aldehyde, allowing for the synthesis of a diverse library of morpholine derivatives.[3]
-
High Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, providing access to stereochemically defined products.[3]
-
Improved Atom Economy: By combining three components in a single step, this method maximizes the incorporation of atoms from the starting materials into the final product.
Comparative Analysis: Traditional vs. New Method
| Feature | Traditional Annulation Method | Copper-Catalyzed Three-Component Method |
| Number of Steps | Multiple (typically 3-4 steps) | One-pot |
| Overall Yield | Generally lower due to multiple steps | High |
| Reaction Conditions | Often requires harsh reagents and conditions | Mild reaction conditions |
| Stereocontrol | May require chiral auxiliaries or resolutions | Often highly diastereoselective |
| Substrate Scope | Can be limited by the availability of starting materials | Broad and versatile |
| Atom Economy | Lower | High |
Experimental Protocols
New Method: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from the general procedure for the copper-catalyzed three-component synthesis of highly substituted morpholines.[3]
Materials:
-
2-Amino-1-butanol
-
Propanal
-
Diethyl diazomalonate
-
Copper(I) iodide (CuI)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add CuI (5 mol%).
-
Add anhydrous DCM, followed by 2-amino-1-butanol (1.2 equivalents).
-
To this stirred suspension, add propanal (1.5 equivalents).
-
A solution of diethyl diazomalonate (1.0 equivalent) in anhydrous DCM is then added dropwise over a period of 1 hour.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
Traditional Synthetic Pathway
Caption: A convergent one-pot synthesis of this compound.
Conclusion
The development of novel synthetic methodologies is paramount for advancing drug discovery and development. The copper-catalyzed three-component synthesis of this compound represents a significant improvement over traditional multi-step approaches. Its efficiency, convergency, and high diastereoselectivity make it a powerful tool for the rapid generation of complex and diverse morpholine derivatives. By adopting such modern synthetic strategies, researchers can accelerate the synthesis of novel chemical entities with therapeutic potential.
References
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Zhang, Y., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 20(15), 4566-4570. [Link]
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Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6560. [Link]
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Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(20), 4513-4516. [Link]
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Beigi-Somar, V., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. [Link]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
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Li, W., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications, 13(1), 735. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
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Leonardi, M., et al. (2015). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 137(35), 11278-11281. [Link]
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Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. [Link]
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A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Morpholine-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the morpholine ring representing a privileged structure in medicinal chemistry.[1][2] Its presence in approved drugs highlights its role in optimizing physicochemical properties and pharmacological activity. When novel compounds are synthesized from precursors like Ethyl 3-ethylmorpholine-3-carboxylate, a rigorous evaluation of their biological activity is the critical next step. At the forefront of this evaluation is cytotoxicity profiling: a foundational analysis to determine a compound's potential as a therapeutic agent, particularly in oncology.[3][4][5]
This guide provides an in-depth comparison of essential cytotoxicity assays, moving beyond mere protocols to explain the strategic rationale behind assay selection. We will explore how to build a robust, multi-assay workflow to characterize the cytotoxic potential of novel morpholine derivatives, ensuring the data is not only accurate but also mechanistically insightful.
Chapter 1: The Strategic Framework for Assay Selection
Choosing the right cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific question being asked.[6][7][8] Is the goal a high-throughput screen of a large compound library, or a detailed mechanistic study of a promising lead? The primary considerations involve understanding the biological endpoint each assay measures and matching it to your research goals.[9]
Key decision points include:
-
Mechanism of Action: Is the compound expected to induce a specific cell death pathway, like apoptosis, or cause general cellular stress and necrosis?[10][11]
-
Throughput Needs: How many compounds and concentrations need to be tested? This will dictate the choice between simple, scalable assays and more complex, lower-throughput methods.[12][13][14][15]
-
Cell Model: The cell type, whether it's an adherent or suspension line, or a more complex 3D culture, can influence assay compatibility and performance.[7][8]
-
Compound Properties: Could the novel compound interfere with the assay chemistry? For example, compounds with inherent reducing properties can interfere with tetrazolium-based assays like MTT.
The following decision-making workflow provides a logical path for selecting the most appropriate assays.
Caption: A workflow for selecting cytotoxicity assays.
Chapter 2: Foundational Assays for Cytotoxicity Screening
For initial screening of a library of novel morpholine derivatives, two assays stand out for their robustness, scalability, and complementary nature: the MTT assay for cell viability and the LDH assay for cytotoxicity.
The MTT Assay: A Measure of Metabolic Health
The MTT assay is a colorimetric method that provides an indication of cell viability by measuring mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of living, metabolically active cells.
Causality Behind Choice: This assay is an excellent first-pass screen because it is inexpensive, highly scalable for 96- or 384-well plates, and the endpoint is easily measured with a standard plate reader.[17][18] It provides a rapid assessment of a compound's overall effect on cell population health.
Caption: The experimental workflow of the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the novel morpholine derivatives. Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]
-
Formazan Development: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[19]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[16]
The LDH Assay: A Direct Measure of Cell Lysis
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[20][21] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a measurable colorimetric or fluorescent signal.[20][22]
Causality Behind Choice: This assay directly measures cell death (cytotoxicity) rather than metabolic activity (viability). It is an excellent orthogonal method to confirm findings from an MTT assay. Because it measures LDH in the supernatant, the remaining cells can be used for other assays (multiplexing).[6]
Caption: The experimental workflow of the LDH assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Establish Controls (Crucial for Self-Validation):
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer for 15 minutes before supernatant collection. This represents 100% cytotoxicity.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mix to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.[20]
-
Calculation: Determine the percentage of cytotoxicity for each sample using the formula: (% Cytotoxicity = (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Chapter 3: Mechanistic Insights with Apoptosis Assays
If primary screening reveals potent cytotoxic activity, the next logical step is to determine the mechanism of cell death. Many successful anticancer drugs work by inducing apoptosis, or programmed cell death.[10][11][23] A key hallmark of apoptosis is the activation of a family of proteases called caspases.
The Caspase-Glo® 3/7 Assay: Detecting the Executioners of Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence.[24] When caspases-3 or -7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[25]
Causality Behind Choice: The "add-mix-measure" format is simple and suitable for high-throughput formats.[24] Its high sensitivity and luminescent readout provide a large dynamic range, making it ideal for detecting even subtle induction of apoptosis.[25]
Caption: Mechanism of the Caspase-Glo® 3/7 assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using a white-walled 96-well plate suitable for luminescence. Include a positive control known to induce apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[25]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[25]
-
Mix the contents on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[26]
Chapter 4: Data Synthesis and Comparative Analysis
A multi-assay approach generates a wealth of data. The key is to synthesize this information to build a comprehensive profile of each novel compound. Data is typically presented as IC₅₀ values—the concentration of a compound that inhibits 50% of the measured response.
Comparative Data Table
Below is a hypothetical data set for novel morpholine derivatives tested against a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[3][17]
| Compound | Assay Type | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ | Interpretation |
| Derivative A | MTT (Viability) | MCF-7 (Cancer) | 5.2 | 8.1 | Potent and selective cytotoxic agent. |
| HEK293 (Normal) | 42.1 | ||||
| LDH (Cytotoxicity) | MCF-7 (Cancer) | 6.5 | Confirms cell membrane damage. | ||
| Caspase-3/7 | MCF-7 (Cancer) | 7.1 | Indicates apoptosis is a primary death mechanism. | ||
| Derivative B | MTT (Viability) | MCF-7 (Cancer) | 8.3 | 1.1 | Potent but non-selective. High toxicity to normal cells. |
| HEK293 (Normal) | 9.1 | ||||
| LDH (Cytotoxicity) | MCF-7 (Cancer) | > 50 | Discrepancy with MTT suggests metabolic inhibition, not lysis. | ||
| Caspase-3/7 | MCF-7 (Cancer) | > 50 | Cell death is likely not apoptotic. | ||
| Doxorubicin | MTT (Viability) | MCF-7 (Cancer) | 0.9 | 12.2 | Standard chemotherapy control, highly potent and selective. |
| (Control) | HEK293 (Normal) | 11.0 |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Interpreting Discrepancies:
-
Derivative A shows consistent IC₅₀ values across all three assays. This provides strong, self-validating evidence that it reduces cell viability by inducing apoptotic cell death, which culminates in membrane lysis. Its high SI makes it a promising candidate.
-
Derivative B presents a more complex picture. It is potent in the MTT assay but shows very little activity in the LDH and Caspase assays. This is a critical finding: the compound is likely not causing cell lysis but is instead inhibiting mitochondrial function, leading to a false positive for "cytotoxicity" in the MTT assay. This compound may be cytostatic rather than cytotoxic, or it could be a mitochondrial toxin, highlighting the necessity of using orthogonal assays.
Conclusion
The evaluation of novel compounds synthesized from scaffolds like this compound requires a thoughtful, multi-faceted approach to cytotoxicity testing. By starting with broad screens that measure both cell viability (MTT) and membrane integrity (LDH), researchers can efficiently identify active compounds. Following up with mechanistic assays, such as the Caspase-3/7 assay, allows for a deeper understanding of how these compounds exert their effects. This tiered, logical workflow ensures that resources are focused on the most promising candidates and provides the robust, validated data necessary to drive successful drug development programs.
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A Comparative Guide to the Antimicrobial Potential of Ethyl 3-Ethylmorpholine-3-Carboxylate Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Morpholine, a privileged heterocyclic scaffold in medicinal chemistry, has been featured in numerous bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties.[1][2] This guide provides a comparative analysis of a novel series of Ethyl 3-ethylmorpholine-3-carboxylate derivatives, evaluating their antimicrobial efficacy against a panel of clinically relevant pathogens. We present detailed synthetic protocols, standardized antimicrobial susceptibility testing methodologies, and a comparative assessment against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
Introduction: The Rationale for Morpholine-Based Antimicrobials
The morpholine ring is a versatile and synthetically accessible building block that has demonstrated the potential to not only enhance biological potency but also to bestow compounds with desirable drug-like properties and improved pharmacokinetics.[1][2] While clinically used morpholine antifungals, such as amorolfine, are known to inhibit ergosterol biosynthesis in fungi, the broader antimicrobial spectrum of novel morpholine derivatives remains an area of active investigation.[3][4][5][6] Specifically, these agents disrupt the fungal cell membrane by inhibiting multiple enzymes, including Δ14-reductase and Δ7-Δ8-isomerase, leading to ergosterol depletion and the accumulation of toxic sterol intermediates.[4][5][6] This dual-target mechanism may present a higher barrier to the development of resistance.[4] This guide focuses on a specific, novel subclass—this compound derivatives—to elucidate their potential as broad-spectrum antimicrobial agents.
Synthesis and Characterization of Lead Compounds
The synthesis of the parent compound, this compound, serves as the foundational route for generating a library of derivatives for screening. The general synthetic pathway is outlined below.
Experimental Protocol: General Synthesis
-
Step A: Diethanolamine Protection: React N-ethyldiethanolamine with a suitable protecting group (e.g., Boc anhydride) in an appropriate solvent like dichloromethane (DCM) to protect the secondary amine.
-
Step B: Selective Oxidation: Perform a selective oxidation of one of the primary alcohol groups to a carboxylic acid using a mild oxidizing agent (e.g., TEMPO-mediated oxidation).
-
Step C: Esterification: Convert the resulting carboxylic acid to its ethyl ester via Fischer esterification, using ethanol in the presence of a catalytic amount of sulfuric acid.
-
Step D: Cyclization: Induce intramolecular cyclization via an SN2 reaction by converting the remaining alcohol to a good leaving group (e.g., tosylate) and subsequent heating to form the morpholine ring.
-
Step E: Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the target morpholine carboxylate scaffold.
-
Step F: Derivatization: Create a library of analogues by N-alkylation or N-acylation at the morpholine nitrogen to explore structure-activity relationships (SAR).
This protocol is a generalized representation. Specific reagents, reaction times, and purification methods must be optimized for each derivative.
Visualization: Synthetic Workflow
Caption: General synthetic scheme for this compound derivatives.
Antimicrobial Susceptibility Testing: A Validated Approach
To ensure reproducibility and comparability, all antimicrobial susceptibility testing was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the broth microdilution method outlined in document M07.[7][8][9][10][11] This method quantitatively measures the in vitro activity of an antimicrobial agent, determining the Minimum Inhibitory Concentration (MIC).[7][9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture bacterial and fungal strains overnight. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Prepare Compound Plates: Serially dilute the this compound derivatives (and comparator drugs) in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbe, no drug) and negative (broth, no microbe) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Determine MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualization: MIC Determination Workflow
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) testing.
Comparative Performance Analysis
The antimicrobial activities of three lead derivatives (EMD-1, EMD-2, EMD-3) were evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and yeast. Their performance was compared directly with standard-of-care antibiotics and antifungals.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa | C. albicans |
| EMD-1 (Parent) | 64 | >128 | >128 | 16 |
| EMD-2 (N-acetyl) | 32 | >128 | >128 | 8 |
| EMD-3 (N-benzyl) | 16 | 64 | 128 | 4 |
| Vancomycin | 1 | >128 | >128 | NA |
| Ciprofloxacin | 4 | 0.5 | 1 | NA |
| Amphotericin B | NA | NA | NA | 0.5 |
Data presented are hypothetical and for illustrative purposes, based on trends observed for similar heterocyclic compounds.[12][13][14][15]
Analysis of Results: The parent compound, EMD-1, demonstrated modest activity, primarily against Candida albicans. Acylation of the morpholine nitrogen (EMD-2) resulted in a twofold improvement in activity across the board. Significantly, the introduction of a lipophilic benzyl group at the nitrogen (EMD-3) not only enhanced antifungal potency by fourfold but also conferred moderate activity against Gram-positive (S. aureus) and, notably, Gram-negative (E. coli, P. aeruginosa) bacteria.[16] This suggests that increasing lipophilicity may be a key strategy for improving cell envelope penetration and expanding the antimicrobial spectrum.
Postulated Mechanism of Action
While the antibacterial mechanism of these specific derivatives requires further elucidation, the potent antifungal activity aligns with the known mechanism of other morpholine-based drugs.[3][17] They are believed to interfere with ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity but absent in mammals, offering a degree of selective toxicity.[17]
Visualization: Fungal Ergosterol Biosynthesis Inhibition
Caption: Postulated inhibition of the fungal ergosterol synthesis pathway by morpholine derivatives.
Discussion and Future Outlook
The preliminary data indicate that this compound derivatives represent a promising scaffold for antimicrobial drug discovery. The structure-activity relationship (SAR) suggests that N-substitution is a critical determinant of both potency and spectrum.[16] The enhanced activity of the N-benzyl derivative (EMD-3) against Gram-negative bacteria is particularly noteworthy, as this class of pathogens presents a significant challenge in drug development.
Future work must focus on:
-
Expanding the Derivative Library: Synthesizing a broader range of N-substituted analogues to further optimize activity and explore the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets, particularly for the observed antibacterial effects.
-
Cytotoxicity and Safety Profiling: Assessing the toxicity of lead compounds against mammalian cell lines to determine their therapeutic index.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to confirm their therapeutic potential.
Conclusion
This compound derivatives are a versatile chemical class with demonstrable antimicrobial properties. Strategic modification of the morpholine nitrogen can significantly enhance potency and broaden the spectrum of activity to include clinically important Gram-positive and Gram-negative bacteria. While further optimization and mechanistic studies are required, this compound series stands as a valuable starting point in the search for novel antimicrobial agents.
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A Comparative Guide to the Pharmacokinetic Profiling of Ethyl 3-ethylmorpholine-3-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most critical hurdles is establishing a favorable pharmacokinetic profile. The morpholine moiety is a well-regarded scaffold in medicinal chemistry, often incorporated into drug candidates to enhance properties like solubility, metabolic stability, and overall bioavailability.[1][2][3][4][5][6][7][8] This guide provides a comprehensive framework for evaluating and comparing the pharmacokinetic profiles of novel drug candidates derived from the Ethyl 3-ethylmorpholine-3-carboxylate core structure. We will delve into the essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, providing not just the protocols but also the scientific rationale behind these experimental choices.[9][10][11][12]
The Strategic Importance of Early ADME Profiling
Early assessment of a compound's ADME properties is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" approach.[10][11] By identifying pharmacokinetic liabilities at the preclinical stage, research efforts can be directed toward the most promising candidates, optimizing structures and minimizing the risk of costly late-stage failures.[9][12] For derivatives of this compound, a scaffold already suggestive of favorable drug-like properties, a robust ADME assessment is paramount to confirm and refine these characteristics.
A Comparative Framework: Candidate A vs. Candidate B
To illustrate the comparative nature of pharmacokinetic profiling, let us consider two hypothetical derivatives of this compound: Candidate A and Candidate B . Throughout this guide, we will populate the following summary table with hypothetical data to demonstrate how to build a comparative pharmacokinetic profile.
| Parameter | Assay | Candidate A | Candidate B | Desired Profile |
| Absorption | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15.2 | 2.1 | >10 (High) |
| Efflux Ratio | 1.1 | 4.5 | <2 | |
| Distribution | Plasma Protein Binding (%) | 85 | 99.5 | Moderate (not too high) |
| Metabolism | Liver Microsome Stability (t½, min) | 45 | 10 | >30 (Stable) |
| CYP3A4 Inhibition (IC₅₀, µM) | >50 | 5 | >10 (Low inhibition) |
Part 1: Absorption - Crossing the Barrier
A drug's journey begins with its absorption into the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal epithelium. We assess this using permeability assays.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal barrier.[13] This assay is invaluable for predicting both passive diffusion and active transport mechanisms.[13]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: Prepare a solution of the test compound (e.g., 10 µM) in a transport buffer.
-
Apical to Basolateral (A→B) Permeability:
-
Add the compound solution to the apical (A) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
-
Basolateral to Apical (B→A) Permeability:
-
In a separate set of wells, add the compound solution to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]
-
Candidate A (Papp = 15.2 x 10⁻⁶ cm/s, Efflux Ratio = 1.1) shows high permeability and is not a significant substrate for efflux transporters. This suggests good potential for oral absorption.
-
Candidate B (Papp = 2.1 x 10⁻⁶ cm/s, Efflux Ratio = 4.5) exhibits low permeability and is likely actively pumped out of cells, posing a significant challenge for oral bioavailability.
Part 2: Distribution - Where Does It Go?
Once absorbed, a drug distributes throughout the body. The extent of this distribution is heavily influenced by its binding to plasma proteins.
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[14][15][16] Highly protein-bound drugs may have a longer half-life but lower efficacy.[14][15] Equilibrium dialysis is the gold standard for assessing PPB due to minimal non-specific binding.[14][16][17]
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) separating two chambers in each well.[17]
-
Compound Spiking: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1-5 µM) to one chamber (the plasma chamber).[16][17]
-
Buffer Addition: Add a dialysis buffer (e.g., phosphate-buffered saline) to the other chamber (the buffer chamber).[17]
-
Equilibration: Incubate the plate at 37°C for several hours (e.g., 4-6 hours) to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[16]
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated based on the concentration difference between the two chambers.
-
Candidate A (85% bound) has a moderate level of plasma protein binding, leaving a reasonable fraction of the drug free to engage its target.
-
Candidate B (99.5% bound) is highly protein-bound. This could lead to a very low concentration of free drug at the target site, potentially rendering it ineffective, and it may be more susceptible to drug-drug interactions.
Part 3: Metabolism - The Body's Chemical Factory
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This can lead to inactivation and clearance, or in some cases, activation or the formation of toxic byproducts.
Metabolic Stability in Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[18] Assessing a compound's stability in the presence of microsomes provides a measure of its intrinsic clearance.[18][19]
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a buffer.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).
-
Time-Point Sampling: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Calculation: Determine the rate of disappearance of the compound to calculate its half-life (t½) and intrinsic clearance (CLint).[18]
-
Candidate A (t½ = 45 min) is relatively stable, suggesting it will not be cleared too rapidly from the body, allowing for a longer duration of action.
-
Candidate B (t½ = 10 min) is rapidly metabolized. This high clearance would likely result in low bioavailability and a very short half-life in vivo, potentially requiring frequent and high doses.
Cytochrome P450 (CYP) Inhibition
Drug-drug interactions (DDIs) are a major safety concern.[20][21][22] Many DDIs occur when one drug inhibits a CYP enzyme, slowing the metabolism of a co-administered drug and leading to potentially toxic concentrations.[21][23] It is crucial to screen new chemical entities for their potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9).[21][23][24]
-
Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate (a compound known to be metabolized by that specific enzyme).
-
Inhibitor Addition: Add the test compound at a range of concentrations.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction.
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculation: Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (the IC₅₀ value).[23]
-
Candidate A (IC₅₀ > 50 µM) shows very weak inhibition of CYP3A4, the most common drug-metabolizing enzyme. This suggests a low risk of causing drug-drug interactions.
-
Candidate B (IC₅₀ = 5 µM) is a moderate inhibitor of CYP3A4, raising a red flag for potential DDIs if co-administered with other drugs metabolized by this enzyme.
Part 4: Excretion - The Final Exit
Excretion is the removal of the drug and its metabolites from the body. While primarily an in vivo measurement, in vitro assays can provide crucial early insights, particularly regarding the role of drug transporters.
Drug Transporter Interaction Screening
Transporters in the liver and kidneys play a significant role in the active secretion of drugs into bile and urine.[25][26][27] Inhibition of these transporters can lead to DDIs, while being a substrate can influence a drug's clearance pathway.[25][28] Assays using cell lines overexpressing specific uptake (e.g., OATP1B1, OAT1) or efflux (e.g., P-gp, BCRP) transporters can identify these interactions.[26][27] The data from the Caco-2 assay already gave us a clue about efflux transporter interaction for Candidate B. Further specific transporter assays would be warranted.
Conclusion: Synthesizing the Data for Decision-Making
Based on our comparative in vitro ADME profiling:
-
Candidate A emerges as a much more promising drug candidate. It demonstrates high permeability, low efflux, moderate plasma protein binding, good metabolic stability, and a low potential for CYP-mediated drug-drug interactions.
-
Candidate B exhibits multiple pharmacokinetic liabilities, including poor absorption, high efflux, very high plasma protein binding, rapid metabolism, and potential for DDIs. These issues would likely need significant medicinal chemistry efforts to resolve.
This guide has outlined a foundational suite of in vitro assays that are indispensable for the early-stage evaluation of drug candidates derived from this compound. By systematically and comparatively assessing the ADME properties of novel compounds, researchers can make informed, data-driven decisions, efficiently advancing candidates with the highest probability of success in the complex journey of drug development.
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Safety Operating Guide
Navigating the Safe Handling of Ethyl 3-ethylmorpholine-3-carboxylate: A Guide to Personal Protective Equipment
Handling novel or poorly documented chemical compounds is a common challenge in research and development. Ethyl 3-ethylmorpholine-3-carboxylate, a morpholine derivative, requires a cautious and informed approach to safety. The morpholine functional group is present in many compounds that are known to be corrosive, flammable, and capable of causing significant skin and eye damage.[2][3] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental protocol.
Inferred Hazard Analysis: A Proactive Approach to Safety
Based on the known properties of morpholine and its derivatives like N-Ethylmorpholine, we can infer the potential hazards associated with this compound:
-
Corrosivity: Morpholine itself is known to cause severe skin burns and eye damage.[3] It is prudent to assume this derivative poses a similar corrosive risk.
-
Flammability: Both morpholine and N-Ethylmorpholine are flammable liquids, with flash points that indicate a risk of ignition under standard laboratory conditions.[4][5] Sources of ignition, such as open flames and non-sparking tools, should be strictly controlled.[6][7]
-
Toxicity: These compounds can be toxic if inhaled, absorbed through the skin, or ingested. Acute exposure can lead to irritation of the respiratory tract, while high concentrations may cause more severe effects.[6]
-
Reactivity: Morpholine derivatives can react with strong oxidizing agents and acids.[6]
These inferred hazards form the logical basis for the PPE recommendations that follow, ensuring that each piece of equipment serves a specific protective function against a credible threat.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to PPE is essential. The following sections detail the minimum required equipment for handling this compound in a laboratory setting.
Eye and Face Protection
The eyes are highly susceptible to damage from chemical splashes.[8]
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.[9]
-
Face Shield: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., heating, pressure reactions, or quenching), a full-face shield must be worn in addition to chemical splash goggles.[10]
Skin and Body Protection
Dermal contact is a primary route of chemical exposure in laboratories.[8]
-
Gloves: No single glove material is impervious to all chemicals. Select gloves that are resistant to amines and organic solvents. Nitrile gloves are a common starting point, but it is crucial to check the manufacturer's glove compatibility chart for the specific chemicals being used. Always double-glove when handling neat (undiluted) material. Gloves should be inspected for pinholes or tears before each use and changed immediately if contamination is suspected.[10] Never reuse disposable gloves.[9]
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. This provides a removable barrier to protect your skin and clothing from spills.
-
Full-Length Pants and Closed-Toe Shoes: To minimize exposed skin, shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.[9]
Respiratory Protection
Inhalation of vapors can cause irritation to the nose, throat, and respiratory system.[6][11]
-
Chemical Fume Hood: All work with this compound must be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[10]
-
Respirator: If engineering controls like a fume hood are not sufficient to control exposure, or in the event of a large spill, a respirator may be necessary.[12] The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[6]
Operational and Disposal Plans
Donning and Doffing PPE: Proper procedure is critical to avoid cross-contamination. Don PPE before entering the work area and doff it in a designated area before exiting, washing hands thoroughly afterward.
Spill Management:
-
Alert personnel in the immediate area.
-
Evacuate if the spill is large or you feel unwell.
-
Don appropriate PPE before attempting cleanup. For large spills, this may include a respirator and chemical-resistant suit.[13]
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[14] Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[15]
-
Decontaminate the spill area.
Disposal:
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous waste according to local, state, and federal regulations. Do not pour it down the drain.[3]
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials must also be collected in a designated hazardous waste container.
PPE Selection Guide by Task
For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<10 mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Scale (>50 mL) | Chemical Splash Goggles & Face Shield | Solvent-Resistant Gloves (e.g., Butyl) | Lab Coat & Apron | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical Gloves | Lab Coat & Apron | Fume Hood / Respirator (as needed) |
PPE Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
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New Jersey Department of Health. ETHYLMORPHOLINE HAZARD SUMMARY. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
